POPSO
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O8S2/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQFQZZGTZFUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60887233 | |
| Record name | 1,4-Piperazinedipropanesulfonic acid, .beta.1,.beta.4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60887233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68189-43-5 | |
| Record name | Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68189-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Popso | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068189435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinedipropanesulfonic acid, .beta.1,.beta.4-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Piperazinedipropanesulfonic acid, .beta.1,.beta.4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60887233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β,β'-dihydroxypiperazine-1,4-dipropanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POPSO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MX69Z3W59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (POPSO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (POPSO) is a sulfopropyl-substituted piperazine derivative valued for its buffering capacity in the physiological pH range. Its zwitterionic nature, high water solubility, and low membrane permeability make it an ideal component for various biological assays and cell culture media. The synthesis of this compound involves the formation of a piperazine core disubstituted at the nitrogen atoms with 2-hydroxypropanesulfonic acid moieties. This guide outlines a two-step synthesis strategy, commencing with the preparation of a key intermediate, sodium 3-chloro-2-hydroxypropane-1-sulfonate, followed by its reaction with piperazine to yield the final product.
Proposed Synthesis Pathway
The most probable synthetic route to this compound involves a two-step process:
Step 1: Synthesis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate. This precursor is synthesized via the ring-opening of epichlorohydrin with sodium bisulfite.
Step 2: N,N'-dialkylation of Piperazine. Piperazine is subsequently alkylated with two equivalents of sodium 3-chloro-2-hydroxypropane-1-sulfonate to afford 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-.
Below is a diagram illustrating this proposed synthetic pathway.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate
This protocol is based on established procedures for the reaction of epichlorohydrin with sodium bisulfite.
Materials:
-
Epichlorohydrin
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Ice bath
Procedure:
-
A solution of sodium bisulfite in deionized water is prepared in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer.
-
The solution is heated to a specific temperature (e.g., 80-90 °C).
-
Epichlorohydrin is added dropwise to the stirred solution via the dropping funnel, maintaining the reaction temperature with an ice bath to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
The reaction mixture is then cooled, and the product, sodium 3-chloro-2-hydroxypropane-1-sulfonate, may precipitate or can be isolated by evaporation of the solvent.
Quantitative Data for Precursor Synthesis:
| Reactant | Molar Ratio | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Epichlorohydrin | 1.0 | 80 - 90 | 2 - 3 | High |
| Sodium Bisulfite | 1.0 - 1.1 | 80 - 90 | 2 - 3 | High |
Note: Specific yields can vary depending on the precise reaction conditions and purification methods.
Step 2: Synthesis of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (this compound)
This proposed protocol is based on standard N-alkylation procedures of secondary amines.
Materials:
-
Piperazine
-
Sodium 3-chloro-2-hydroxypropane-1-sulfonate (from Step 1)
-
A suitable solvent (e.g., water, ethanol, or a mixture)
-
A base (e.g., sodium hydroxide or potassium carbonate) to neutralize the HCl formed during the reaction.
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
Procedure:
-
Piperazine is dissolved in the chosen solvent in a three-necked round-bottom flask fitted with a reflux condenser, magnetic stirrer, and thermometer.
-
A base is added to the solution.
-
Sodium 3-chloro-2-hydroxypropane-1-sulfonate (approximately 2.2 equivalents to account for potential side reactions and ensure complete disubstitution) is added to the piperazine solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by techniques like TLC or LC-MS is recommended).
-
After cooling, the reaction mixture is worked up. This may involve filtration to remove any inorganic salts, followed by purification of the crude product. Purification could be achieved by recrystallization or ion-exchange chromatography.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Characterization
The final product, 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful attachment of the 2-hydroxypropanesulfonic acid side chains to the piperazine ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as hydroxyl (-OH), sulfonate (-SO₃H), and C-N bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) of the final product.
Conclusion
This technical guide presents a detailed, albeit proposed, synthesis pathway for 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (this compound). The described two-step approach, involving the synthesis of a key sulfonated precursor followed by N,N'-dialkylation of piperazine, is based on well-established chemical principles. While a definitive, published protocol with precise quantitative data for the final step is lacking, this guide provides a solid foundation for researchers and scientists to develop a robust and efficient synthesis of this important biological buffer. Further optimization of reaction conditions and purification methods will be necessary to achieve high yields and purity of the final product.
chemical properties of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, commonly known as POPSO, is a zwitterionic biological buffer. It belongs to the family of "Good's buffers," which are valued in biological and biochemical research for their compatibility with biological systems. This compound is particularly noted for its buffering capacity in the physiological pH range, making it a valuable tool in a variety of experimental settings, from cell culture to enzymatic assays. Its structure, featuring a piperazine ring and sulfonic acid groups, minimizes its interaction with biological macromolecules, ensuring the integrity of experimental results.
Chemical and Physical Properties
This compound is a white crystalline powder that is stable under normal laboratory conditions. However, it is known to be partially degraded by autoclaving and can react with strong acids, strong bases, and strong oxidizing or reducing agents.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid | PubChem |
| Synonyms | This compound, Piperazine-1,4-bis(2-hydroxypropanesulfonic acid) | PubChem |
| CAS Number | 68189-43-5 | PubChem |
| Molecular Formula | C₁₀H₂₂N₂O₈S₂ | PubChem |
| Molecular Weight | 362.4 g/mol | PubChem |
| pKa (at 25°C) | 7.09 - 7.85 | bioWORLD, Loba Chemie |
| Useful pH Buffering Range | 7.2 - 8.5 | MedchemExpress, Carl ROTH |
| Solubility | Soluble in 1 N sodium hydroxide (0.25 g/ml). | bioWORLD |
| Appearance | White crystalline powder | Loba Chemie |
| Melting Point | >300 °C | Loba Chemie |
Experimental Protocols
Preparation of a 0.5 M this compound Buffer Solution (pH 7.5)
This protocol describes the preparation of a 0.5 M stock solution of this compound buffer at a pH of 7.5.
Materials:
-
This compound (free acid form)
-
Sodium hydroxide (NaOH), 10 M solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (e.g., 100 mL or 1 L)
-
Beaker
Procedure:
-
Weighing the this compound: Calculate the required mass of this compound for the desired volume of 0.5 M buffer. For example, for 100 mL of buffer, weigh out 18.12 g of this compound (Molecular Weight: 362.4 g/mol ).
-
Dissolving the this compound: Add the weighed this compound to a beaker containing deionized water, approximately 70-80% of the final volume (e.g., 70-80 mL for a 100 mL solution). Place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution.
-
pH Adjustment: While stirring, slowly add the 10 M NaOH solution dropwise to the this compound solution. Monitor the pH of the solution continuously using a calibrated pH meter.
-
Titration to Target pH: Continue adding NaOH until the pH of the solution reaches 7.5.
-
Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization and Storage: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. The prepared buffer can be stored at room temperature for short periods. For long-term storage, sterile filtration and refrigeration are recommended.
General Protocol for an In Vitro Enzyme Assay Using this compound Buffer
This protocol outlines the general steps for conducting an enzyme assay where this compound buffer is used to maintain a stable pH.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
This compound buffer (prepared to the optimal pH for the enzyme)
-
Spectrophotometer or other appropriate detection instrument
-
Cuvettes or microplate
-
Incubator or water bath
Procedure:
-
Buffer Preparation: Prepare a this compound buffer solution at the desired concentration and optimal pH for the specific enzyme being assayed, following the protocol described in section 3.1.
-
Reagent Preparation: Prepare stock solutions of the enzyme and its substrate in the this compound buffer.
-
Assay Setup: In a cuvette or microplate well, add the this compound buffer and the substrate solution.
-
Temperature Equilibration: Incubate the reaction mixture at the optimal temperature for the enzyme for a few minutes to ensure temperature equilibrium.
-
Initiation of Reaction: Add the enzyme solution to the reaction mixture to initiate the enzymatic reaction. Mix gently but thoroughly.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the change in absorbance over time at a predetermined wavelength. For a microplate reader, start the kinetic read.
-
Data Analysis: Analyze the initial rate of the reaction from the linear portion of the absorbance versus time curve. This rate is proportional to the enzyme activity under the specified conditions.
-
Controls: Run appropriate controls, such as a reaction mixture without the enzyme (to measure non-enzymatic substrate degradation) and a reaction mixture without the substrate (to measure any background signal from the enzyme solution).
Visualizations
Workflow for this compound Buffer Preparation
An In-depth Technical Guide on the Biological Activity of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities associated with 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, a compound commonly known in the scientific community as POPSO. A critical clarification is addressed regarding its nomenclature: the descriptor "β1,β4-dihydroxy-" pertains to the chemical structure of the molecule and does not imply a direct mechanism of action on biological entities such as β1 and β4 subunits of receptors or enzymes. This document synthesizes the available scientific literature, clarifying the established roles of this compound as a biological buffer and detailing the broader pharmacological context of the piperazine scaffold from which it is derived. While direct evidence of this compound acting on specific β-subunits is absent in current research, this guide explores the known interactions of piperazine derivatives with various receptor systems, including those containing β-subunits, to provide a thorough understanding for the research community.
Introduction: Clarifying Nomenclature and Function
1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (this compound) is a zwitterionic buffer belonging to the piperazine family of compounds. Its chemical structure, characterized by a piperazine ring with two propanesulfonic acid groups, each hydroxylated at the beta position, confers its buffering capabilities in the physiological pH range.
It is crucial to establish that the "β1,β4-dihydroxy-" designation in the chemical name refers to the specific locations of the hydroxyl groups on the propane side chains. This is a standard convention in chemical nomenclature to describe the molecule's stereochemistry and substitution pattern. There is no evidence in the peer-reviewed scientific literature to suggest that this structural feature dictates a specific pharmacological interaction with protein subunits designated as β1 and β4.
The primary and well-documented application of this compound is as a biological buffering agent, valued for its compatibility with various biological assays and its minimal interference with biological processes.
Known Mechanism of Action and Biological Effects of this compound
While a specific mechanism of action on β1 and β4 subunits has not been identified, research has revealed other biological effects of this compound. The most notable of these is its ability to inhibit anion uniport across the inner mitochondrial membrane.
Quantitative Data on this compound's Biological Activity
The following table summarizes the key quantitative data found in the literature regarding the biological effects of this compound.
| Biological Effect | Target | Test System | Value | Reference |
| Inhibition of Chloride Uniport | Anion Uniporter | Mitochondrial Inner Membrane | IC50: 24 mM | [1] |
Experimental Protocol: Inhibition of Anion Uniport
The inhibitory effect of this compound on anion uniport was determined by measuring the swelling of mitochondria in the presence of various anions. A typical experimental protocol is as follows:
-
Mitochondria Isolation: Mitochondria are isolated from rat liver by differential centrifugation in a sucrose-based medium.
-
Swelling Assay: Mitochondrial swelling is monitored spectrophotometrically as a decrease in absorbance at 520 nm.
-
Assay Conditions: Isolated mitochondria are suspended in a solution containing the potassium salt of the anion of interest (e.g., chloride) and a respiratory substrate. Valinomycin is added to facilitate the uptake of potassium ions, creating a membrane potential that drives anion influx.
-
Inhibition Measurement: The rate of swelling is measured in the presence and absence of varying concentrations of this compound to determine the IC50 value.
The Broader Pharmacological Context: Piperazine Derivatives
The piperazine ring is a common scaffold in many pharmacologically active compounds, exhibiting a wide range of activities. While these activities are not directly attributed to this compound, understanding the general behavior of piperazine derivatives can provide valuable context for researchers.
Many piperazine-containing drugs are known to interact with neurotransmitter receptors, some of which are heteromeric proteins composed of different subunits, including beta (β) subunits.
Piperazine Derivatives and GABA-A Receptors
The most relevant example in the context of β-subunits is the interaction of some piperazine compounds with the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are ligand-gated ion channels that are typically pentameric, composed of a combination of α, β, and γ subunits. The parent compound, piperazine, has been shown to act as a GABA-A receptor agonist, particularly in invertebrates, which is the basis for its use as an anthelmintic agent. This action leads to the paralysis of parasites by opening chloride channels.
Signaling Pathway: GABA-A Receptor Activation
Caption: Signaling pathway of GABA-A receptor activation by GABA and piperazine derivatives.
Experimental Workflow: Investigating Receptor-Ligand Interaction
Caption: A typical experimental workflow for studying the effects of a compound on an ion channel.
Conclusion
References
The Ascending Trajectory of Piperazine Sulfonic Acid Derivatives in Therapeutic Research: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the burgeoning field of piperazine sulfonic acid derivatives, offering critical insights for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of these compounds, underscored by quantitative data, detailed experimental protocols, and novel visualizations of their mechanisms of action.
Piperazine, a versatile heterocyclic scaffold, has long been a cornerstone in medicinal chemistry. The incorporation of a sulfonic acid or sulfonamide moiety has been shown to significantly modulate the physicochemical and pharmacological properties of the parent molecule, leading to a new class of derivatives with a broad spectrum of biological activities. These activities range from antimicrobial and anticancer to enzyme inhibition and neurological effects, positioning these compounds as promising candidates for further drug development.
This guide synthesizes current research to provide a one-stop resource, focusing on the core requirements of drug development professionals. It presents a meticulous compilation of quantitative data, detailed experimental methodologies to ensure reproducibility, and visual representations of complex biological pathways to facilitate a deeper understanding of the structure-activity relationships.
Antimicrobial Activity of Piperazine Sulfonamides
Piperazine sulfonamide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The data presented below summarizes the minimum inhibitory concentrations (MIC) of various derivatives against several key microbial strains.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |
| JH-LPH-86 | K. pneumoniae 10031 | 0.25 | AZ1 | >64 |
| JH-LPH-92 | K. pneumoniae 10031 | 0.08 | JH-LPH-33 | 1.6 |
| JH-LPH-97 | K. pneumoniae 10031 | 0.10 | JH-LPH-33 | 1.6 |
| JH-LPH-106 | E. coli 25922 | 0.63 | EBL-3647/3599 | 2.0 |
| JH-LPH-106 | K. pneumoniae 10031 | 0.04 | - | - |
| JH-LPH-107 | E. coli 25922 | 0.31 | EBL-3647/3599 | 2.0 |
| JH-LPH-107 | K. pneumoniae 10031 | 0.04 | - | - |
| 3a | C. albicans | 250 | - | - |
| 3b | C. albicans | 1000 | - | - |
| 3c | C. albicans | 500 | - | - |
| 3c | A. niger | 250 | - | - |
| RL-308 | Shigella flexineri | 2 | - | - |
| RL-308 | S. aureus | 4 | - | - |
| RL-308 | MRSA | 16 | - | - |
| Compound 4 | S. aureus | 16 | Gentamycin | - |
| Compound 6c | S. aureus | 16 | Gentamycin | - |
| Compound 6d | S. aureus | 16 | Gentamycin | - |
| Compound 6d | B. subtilis | 16 | Gentamycin | - |
| Compound 7b | B. subtilis | 16 | Gentamycin | - |
| Sparfloxacin/Gatifloxacin derivatives | Gram-positive strains | 1-5 | - | - |
Anticancer Activity of Piperazine Sulfonamides
The antiproliferative properties of piperazine sulfonamides have been evaluated against various cancer cell lines, revealing potent cytotoxic effects. The half-maximal inhibitory concentrations (IC50) for several derivatives are summarized below, highlighting their potential as anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| 11o | Pancreatic adenocarcinoma (Capan-1) | 1.4 | - | - |
| 11r | Pancreatic adenocarcinoma (Capan-1) | 5.1 | - | - |
| 11s | Pancreatic adenocarcinoma (Capan-1) | 5.3 | - | - |
| 3n | Triple-negative breast cancer (MDA-MB-231) | 5.55 ± 0.56 | - | - |
| 12a | Breast cancer (MCF-7) | Comparable to Etoposide | Etoposide | - |
| 12b | Breast cancer (MCF-7) | Comparable to Etoposide | Etoposide | - |
| 12c | Breast cancer (MCF-7) | Comparable to Etoposide | Etoposide | - |
| C-4 | Lung carcinoma (A-549) | 33.20 | Gefitinib | 16.56 |
| C-5 | Lung carcinoma (A-549) | 21.22 | Gefitinib | 16.56 |
| C-14 | Pancreatic cancer (MIAPaCa-2) | <1 | - | - |
| 8u | VEGFR-2 kinase | 1.52 ± 0.08 | Sunitinib | 1.2 ± 0.07 |
| 8u | Hepatocellular carcinoma (HepG-2) | 1.88 ± 0.83 | - | - |
Enzyme Inhibition Profile
Piperazine sulfonamides have also been identified as effective inhibitors of various enzymes, suggesting their therapeutic potential in a range of diseases, including neurodegenerative disorders and diabetes.
| Compound ID | Enzyme | IC50 (mM) |
| 5 | Acetylcholinesterase (AChE) | 1.003 |
| 2 | Butyrylcholinesterase (BChE) | 1.008 |
| 5 | Butyrylcholinesterase (BChE) | 1.008 |
| 4 | Tyrosinase | 1.19 |
| 3 | α-glucosidase | 1.000 |
Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, this guide provides detailed experimental protocols for the key assays mentioned.
Synthesis of N-Aryl Piperazine Sulfonamides (General Procedure)
A solution of the appropriate sulfonyl chloride (2.50 mmol) in dichloromethane (2 mL) is added dropwise to a cooled (0°C) and stirring mixture of piperazine (5.00 mmol) and triethylamine (15.00 mmol) in dichloromethane (10 mL). The mixture is then stirred at room temperature for 4 hours. Following this, the reaction mixture is washed with a saturated aqueous solution of NaHCO3 (20 mL). The organic layer is extracted with ethyl acetate (3 x 20 mL), dried over magnesium sulfate, and concentrated under reduced pressure to yield the desired product.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A 2-fold serial dilution of each compound is prepared in Mueller-Hinton Broth (MHB). Bacterial or fungal suspensions are prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Each well is inoculated with the microbial suspension, and the plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.
Anticancer Activity: MTT Assay
The cytotoxic effect of the compounds on cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the piperazine derivatives and incubated for an additional 48-72 hours. Subsequently, MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
A key area of investigation for piperazine derivatives is their interaction with cellular signaling pathways. Notably, piperazic acid, a related compound, has been shown to inhibit Gli1 in the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.
Caption: The Hedgehog signaling pathway and the inhibitory action of piperazic acid derivatives on Gli1.
Conclusion
The diverse biological activities of piperazine sulfonic acid derivatives, supported by the growing body of quantitative data, underscore their significant therapeutic potential. This technical guide provides a foundational resource for the scientific community, aiming to accelerate the research and development of this promising class of compounds. The detailed methodologies and visual aids are intended to foster a collaborative and informed approach to unlocking the full potential of piperazine sulfonic acid derivatives in modern medicine.
literature review on dihydroxy-piperazinedipropanesulfonic acid
Introduction
Dihydroxy-piperazinedipropanesulfonic acid, commonly known as POPSO, is a zwitterionic biological buffer. Its chemical structure features a central piperazine ring with two dihydroxypropanesulfonic acid side chains. This configuration imparts specific chemical and biological properties that make it useful in a variety of research and industrial applications. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, biological activities, and the experimental methods used to characterize it.
Chemical and Physical Properties
This compound is a white crystalline powder with high solubility in water. Its zwitterionic nature allows it to be an effective pH buffer in the physiological range. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid | [1] |
| Synonyms | This compound, Piperazine-1,4-bis(2-hydroxypropanesulfonic acid) | [1] |
| CAS Number | 68189-43-5 | [1][2][3][4][5] |
| Molecular Formula | C10H22N2O8S2 | [1][3] |
| Molecular Weight | 362.4 g/mol | [1] |
| Appearance | White powder | [3] |
| Working pH Range | 7.2 - 8.5 | [2] |
Biological Activities
The primary documented biological activities of this compound revolve around its interaction with cellular transport mechanisms and its effects on metal ion toxicity.
Inhibition of Anion Uniport
This compound has been identified as an inhibitor of anion uniport across the inner mitochondrial membrane.[2] This inhibitory effect is particularly noted for the chloride uniport. The inhibition of this transport mechanism can have significant implications for mitochondrial function and cellular homeostasis.
Enhancement of Copper Toxicity
In addition to its effects on mitochondria, this compound has been observed to enhance the uptake and toxicity of copper in the alga Amphidinium carterae.[2] This suggests that the buffer can interact with metal ions and influence their bioavailability and biological impact.
Other Applications
Due to its low toxicity and high solubility, this compound is also utilized in pharmaceutical formulations to improve the stability and solubility of active pharmaceutical ingredients.[3] Furthermore, it has found applications in water treatment processes for the removal of heavy metals.[3]
Quantitative Data
The inhibitory effect of this compound on anion uniport has been quantified, as shown in Table 2.
| Biological Target | Activity | Value | Reference |
| Chloride Uniport (Mitochondrial Inner Membrane) | IC50 | 24 mM | [2] |
Experimental Protocols
Detailed experimental protocols for the biological characterization of this compound are not extensively available in the public domain. However, based on the available literature, a summary of the methodology used to assess its impact on anion uniport is provided below.
Anion Uniport Inhibition Assay (Summary)
The effect of this compound on anion uniport across the inner mitochondrial membrane was investigated using a light scattering technique.[2] This method relies on measuring the passive osmotic swelling of isolated rat liver mitochondria. Changes in mitochondrial volume due to the influx of anions and water are detected as changes in light scattering. The rate of swelling provides a measure of the anion transport rate. The assay would involve isolating mitochondria, suspending them in a buffered medium containing this compound at various concentrations, and initiating osmotic swelling by adding a salt of the anion of interest (e.g., KCl for chloride uniport). The change in light scattering over time is then monitored using a spectrophotometer or a dedicated light scattering instrument.
It is important to note that this is a summary based on an abstract of the primary literature. For a detailed, reproducible protocol, consultation of the full research article is recommended.
Biological Effects of this compound
The known biological effects of dihydroxy-piperazinedipropanesulfonic acid (this compound) are summarized in the following diagram.
Caption: Biological effects of this compound.
Synthesis
A detailed, publicly available experimental protocol for the synthesis of dihydroxy-piperazinedipropanesulfonic acid was not identified in the course of this literature review.
Conclusion
References
- 1. The effect of pH on chronic copper toxicity to Ceriodaphnia dubia within its natural pH niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of buffers and osmolality on anion uniport across the mitochondrial inner membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3954767A - Piperazine salts of 2,5-dihydroxy benzene sulfonic acid mono- and diesters - Google Patents [patents.google.com]
- 4. This compound BUFFER FOR BIOCHEMISTRY | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- (POPSO)
CAS Number: 68189-43-5
Abstract
This technical guide provides a comprehensive overview of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-, commonly known as POPSO. Primarily utilized as a zwitterionic biological buffer, this compound is a member of the "Good's buffers" series, valued for its buffering efficacy in the physiological pH range, minimal metal ion chelation, and stability in biological systems. This document details its chemical and physical properties, synthesis, and established applications in life sciences research. Notably, this guide also explores the emerging understanding of this compound's biological activities beyond pH control, including its role as an inhibitor of mitochondrial chloride uniport and its effects on cellular systems. Detailed, adaptable experimental protocols for its use in enzyme assays, cell culture, and protein purification are provided, alongside all available quantitative data. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize or understand the multifaceted nature of this compound.
Introduction
1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- (this compound) is a sulfopropyl derivative of piperazine. As a "Good's buffer," it possesses several characteristics that make it a valuable tool in biological and biochemical research, including high water solubility, low permeability through biological membranes, and a pKa value that provides buffering capacity in the physiological pH range. While its primary application is the maintenance of a stable pH environment, recent findings indicate that this compound can exert direct biological effects, a critical consideration for its use in sensitive experimental systems. This guide aims to provide a thorough technical understanding of this compound, from its fundamental properties to its practical applications and biological implications.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its chemical structure features a central piperazine ring substituted at both nitrogen atoms with a 2-hydroxypropanesulfonic acid group. This zwitterionic nature contributes to its high solubility in aqueous solutions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 68189-43-5 | General |
| Molecular Formula | C₁₀H₂₂N₂O₈S₂ | General |
| Molecular Weight | 362.42 g/mol | General |
| IUPAC Name | 2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid | General |
| Synonyms | This compound, Piperazine-N,N'-bis(2-hydroxypropanesulfonic acid) | General |
| pKa (25 °C) | 7.2 - 8.5 (effective buffering range) | [1][2] |
| Appearance | White to almost white crystalline powder | General |
| Solubility | High in water | General |
Synthesis
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
This reaction would proceed via a nucleophilic attack of the piperazine nitrogens on the epoxide ring of two equivalents of the sulfonating agent, resulting in the formation of the di-substituted piperazine with the desired beta-hydroxypropanesulfonic acid side chains. The reaction conditions, such as temperature and stoichiometry, would need to be carefully controlled to ensure di-substitution and minimize side products.
Biological Activity and Toxicology
While primarily used as an inert buffer, this compound has been shown to exhibit biological activity. This is a critical consideration for its use in cellular and molecular studies where off-target effects could confound experimental results.
Inhibition of Mitochondrial Chloride Uniport
The most well-documented biological effect of this compound is its inhibition of the anion uniport across the inner mitochondrial membrane. This inhibition can impact mitochondrial function and cellular homeostasis.
Table 2: Quantitative Biological Activity of this compound
| Biological Target | Effect | Value | Organism/System | Reference |
| Mitochondrial Anion Uniport | Inhibition of Chloride Uniport | IC₅₀ = 24 mM | Isolated Mitochondria | [2] |
| Algal Growth | Enhancement of Copper Toxicity | Not specified | Amphidinium carterae | [2] |
Mitochondrial Membrane Impairment
This compound has been observed to impair the mitochondrial inner membrane. The precise mechanism of this impairment is not fully elucidated but is likely related to its interaction with membrane proteins or lipids, potentially as a consequence of its zwitterionic and sulfonate moieties.
Copper Chelation and Algal Toxicity
This compound can influence the bioavailability and toxicity of metal ions. It has been shown to enhance the uptake and toxicity of copper in the alga Amphidinium carterae. This suggests that this compound may interact with copper ions, although it is generally considered to have low metal-binding capacity compared to chelators like EDTA.
Logical Relationship of this compound's Biological Effects:
Caption: Known biological effects and interactions of this compound.
Experimental Protocols
The following protocols are generalized and should be optimized for specific experimental systems.
Preparation of a 0.5 M this compound Stock Solution
-
Dissolution: Weigh out 181.21 g of this compound (anhydrous) for a 1 L solution. Add to 800 mL of deionized water.
-
pH Adjustment: Stir the solution until the this compound is completely dissolved. Adjust the pH to the desired value (within the 7.2-8.5 range) using a concentrated solution of NaOH or KOH.
-
Final Volume: Once the desired pH is reached, bring the final volume to 1 L with deionized water.
-
Sterilization: If required for cell culture or other sterile applications, filter-sterilize the solution through a 0.22 µm filter.
-
Storage: Store the stock solution at room temperature.
Workflow for this compound Buffer Preparation:
Caption: General workflow for preparing a this compound buffer solution.
Use of this compound in Enzyme Assays
This compound is suitable for many enzyme assays due to its physiological pH range and low interference with many enzymatic reactions.
-
Buffer Preparation: Prepare a working solution of this compound buffer at the desired concentration (typically 20-100 mM) and pH for the specific enzyme being assayed.
-
Reaction Mixture: Assemble the reaction mixture containing the this compound buffer, substrate, and any necessary cofactors.
-
Enzyme Addition: Initiate the reaction by adding the enzyme solution.
-
Data Acquisition: Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry).
Use of this compound in Cell Culture
This compound can be used as a buffering agent in cell culture media, particularly for applications where bicarbonate-based buffering systems are not suitable.
-
Media Formulation: Prepare the cell culture medium, substituting the standard bicarbonate buffer with this compound at a concentration typically ranging from 10-25 mM.
-
pH Adjustment: Adjust the pH of the this compound-buffered medium to the optimal level for the specific cell line (e.g., pH 7.4).
-
Cell Culture: Culture the cells in the this compound-buffered medium in a non-CO₂ incubator or in sealed flasks.
-
Monitoring: Regularly monitor cell health, morphology, and proliferation, being mindful of the potential biological effects of this compound at higher concentrations.
Use of this compound in Protein Purification
This compound can be used in buffers for various protein purification techniques, such as ion-exchange and size-exclusion chromatography.
-
Buffer Preparation: Prepare the lysis, wash, and elution buffers containing this compound at a suitable concentration (e.g., 20-50 mM) and pH to maintain the stability and activity of the target protein.
-
Lysate Preparation: Resuspend the cell pellet in the this compound-containing lysis buffer and proceed with cell disruption.
-
Chromatography: Equilibrate the chromatography column with the this compound-containing buffer and perform the purification steps according to the specific chromatography method.
-
Fraction Analysis: Analyze the collected fractions for the presence and purity of the target protein.
Signaling Pathways
Currently, there is no evidence to suggest that this compound directly activates or inhibits specific intracellular signaling pathways in the classical sense of a signaling molecule. Its primary documented biological effect is the direct inhibition of the mitochondrial chloride uniport, which is a biophysical interaction rather than the initiation of a signaling cascade. Researchers using this compound in cell-based assays should be aware that downstream consequences of altered mitochondrial ion flux could indirectly influence cellular signaling, but this compound itself is not considered a signaling molecule.
Conclusion
1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- (this compound) is a versatile and widely used biological buffer with well-defined physicochemical properties. While its primary function is to maintain pH stability in a variety of experimental settings, it is crucial for researchers to be aware of its potential biological activities, particularly the inhibition of mitochondrial chloride uniport. The experimental protocols provided in this guide offer a starting point for the effective use of this compound in the laboratory. As with any experimental reagent, careful consideration of its potential off-target effects is necessary to ensure the validity and accuracy of research findings. Further investigation into the mechanisms of its biological interactions will continue to refine our understanding and application of this valuable research tool.
References
An In-depth Technical Guide on the Solubility and Stability of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- is a derivative of PIPES, a commonly used buffering agent in biological and biochemical research. The addition of hydroxyl groups to the propane sulfonic acid side chains is expected to influence its physicochemical properties, including solubility and stability. This technical guide provides an in-depth analysis of the anticipated solubility and stability profile of this compound, along with detailed experimental protocols for their determination.
The core structure consists of a piperazine ring, which imparts a basic character, and two propanesulfonic acid groups, which are strongly acidic. This zwitterionic nature is a key determinant of its properties. The presence of hydroxyl groups is likely to increase its polarity and potential for hydrogen bonding, which would enhance its aqueous solubility.
Estimated Physicochemical Properties
A summary of the computed and estimated physicochemical properties of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- is provided below.
| Property | Value | Source |
| Molecular Formula | C10H22N2O8S2 | PubChem |
| Molecular Weight | 362.4 g/mol | PubChem[1] |
| XLogP3 | -7.9 | PubChem[1] |
| Topological Polar Surface Area | 172 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, impacting its absorption, distribution, and formulation. The zwitterionic nature of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-, combined with the presence of sulfonic acid and hydroxyl groups, suggests a high affinity for polar solvents.
Estimated Solubility Data
The following table presents the estimated solubility of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- in various solvents at room temperature. These estimations are based on the properties of similar structures and general solubility principles of sulfonic acids and piperazine derivatives.
| Solvent | Estimated Solubility | Rationale |
| Water | Highly Soluble | The presence of multiple polar functional groups (sulfonic acids, hydroxyls, and piperazine nitrogens) allows for extensive hydrogen bonding with water. |
| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate the polar groups of the molecule. |
| Ethanol | Moderately Soluble | The slightly lower polarity of ethanol compared to methanol may result in reduced solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds, including polar ones. |
| Acetone | Sparingly Soluble | The lower polarity of acetone will likely lead to poor solvation of the highly polar molecule. |
| Dichloromethane | Insoluble | As a non-polar solvent, dichloromethane is not expected to dissolve the compound to any significant extent. |
| Hexane | Insoluble | The non-polar nature of hexane makes it a poor solvent for this highly polar compound. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.[2]
Objective: To determine the equilibrium solubility of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- in a given solvent.
Materials:
-
1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-
-
Selected solvents (e.g., water, methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Add an excess amount of the solid compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the vial for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After shaking, allow the suspension to settle.
-
Centrifuge the vial to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Profile
Understanding the stability of a compound is crucial for determining its shelf-life and identifying appropriate storage conditions. The stability of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- is expected to be influenced by factors such as pH, temperature, and light.
Estimated Stability Data
The following table provides an estimated stability profile under various conditions.
| Condition | Estimated Stability | Rationale |
| pH | ||
| Acidic (pH 1-3) | Stable | The sulfonic acid groups will be protonated, and the piperazine nitrogens will be protonated. The molecule should be stable against hydrolysis. |
| Neutral (pH 6-8) | Stable | In this range, the compound will exist as a zwitterion. This is the typical pH range for its use as a biological buffer. |
| Basic (pH 11-13) | Potentially Unstable | While the core structure is generally stable, strong basic conditions at elevated temperatures could potentially lead to degradation, although piperazine rings are generally robust. |
| Temperature | ||
| Refrigerated (2-8 °C) | Highly Stable | Low temperatures will minimize the rate of any potential degradation reactions. |
| Room Temperature (20-25 °C) | Stable | The compound is expected to be chemically stable under standard ambient conditions. |
| Elevated (40-60 °C) | May Degrade Over Time | Increased temperature can accelerate degradation processes. Long-term storage at elevated temperatures is not recommended without specific stability data. |
| Light | ||
| Ambient Light | Likely Stable | The molecule does not contain significant chromophores that would suggest high photosensitivity. |
| UV Light | Potential for Degradation | Prolonged exposure to high-intensity UV light could potentially induce degradation. |
Experimental Protocol: Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[3][4][5]
Objective: To investigate the degradation of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- under various stress conditions.
Materials:
-
1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA or MS detector will aid in the identification of degradants.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining solubility and stability.
Hypothetical Signaling Pathway Investigation
Given its structure as a zwitterionic buffer, this compound could be used in studies of signaling pathways that are sensitive to pH changes. The following diagram illustrates a generic kinase signaling pathway where such a buffer might be employed.
Caption: Generic kinase signaling pathway.
References
Spectroscopic and Structural Elucidation of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, also known as POPSO, is a zwitterionic buffer commonly used in biochemical and biological research. Its structure, featuring a piperazine ring functionalized with two hydroxypropanesulfonic acid groups, provides a stable pH environment for various experimental systems. Understanding the precise chemical structure and spectroscopic properties of this compound is crucial for its proper application and for the interpretation of experimental results in fields such as drug discovery and development. This technical guide provides a summary of the available spectroscopic data for 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- and outlines the general experimental protocols for obtaining such data.
Spectroscopic Data
While comprehensive, publicly available datasets for the spectroscopic analysis of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- are limited, existing information from spectral databases confirms the characterization of this compound by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the available data and provide a template for the expected spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, both ¹H and ¹³C NMR spectra have been recorded.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available | - | - | Protons on the piperazine ring |
| Data not available | - | - | Methylene protons of the propanesulfonic acid chain |
| Data not available | - | - | Methine proton adjacent to the hydroxyl group |
| Data not available | - | - | Hydroxyl proton |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| Data not available | Carbons of the piperazine ring |
| Data not available | Carbons of the propanesulfonic acid chain |
Note: A detailed peak list for the ¹³C NMR spectrum is not publicly available. The assignments are based on the expected chemical environment of the carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- has been obtained using a KBr wafer technique[1].
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl groups) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1200 & ~1040 | Strong | S=O stretch (sulfonic acid) |
| ~1100 | Medium | C-N stretch (piperazine) |
Note: The listed wavenumbers are characteristic absorption ranges for the specified functional groups and are based on general spectroscopic principles. The exact peak positions for this specific compound are not detailed in the available search results.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. MS-MS (tandem mass spectrometry) data is available for 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-[1].
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Precursor Ion [M+H]⁺ (m/z) | 363.089 |
| Major Fragment Ions (m/z) | 265.1, 167.2, 182.1 |
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for this specific compound are not extensively published. However, based on standard laboratory practices for similar organic compounds, the following general methodologies can be outlined.
NMR Spectroscopy
-
Sample Preparation: A solution of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- is prepared by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a spectrum with a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR experiment, often with proton decoupling (e.g., broadband decoupling), is performed. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Technique): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The KBr pellet containing the sample is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.
-
Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent compatible with the ionization source (e.g., a mixture of water and methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source and a tandem mass analyzer (e.g., ion trap, quadrupole, or time-of-flight) is used.
-
Data Acquisition (MS): The sample solution is introduced into the ESI source, where it is nebulized and ionized to form protonated molecules [M+H]⁺. The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio.
-
Data Acquisition (MS-MS): The precursor ion of interest (e.g., m/z 363.089) is selected and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed to provide structural information.
-
Data Processing: The data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow and Logical Relationships
As no specific signaling pathways involving 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- were identified in the literature, the following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characteristics of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-. For researchers requiring highly detailed and specific data, direct experimental analysis is recommended.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Piperazine-Based Buffers
Introduction: The Silent Workhorse of Biochemistry
In the landscape of biological and chemical research, the control of pH is a fundamental prerequisite for the success of countless experiments. Buffers are the unsung heroes that provide this stability, resisting fluctuations in proton concentration that could otherwise alter the structure and function of biomolecules, thereby invalidating experimental results. Among the most successful and widely utilized classes of buffering agents are those built upon the piperazine scaffold.
Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1][2] This simple organic molecule has become the backbone for a range of zwitterionic buffers, most notably the series of "Good's buffers," which revolutionized biological research in the latter half of the 20th century.[3][4] Their success stems from a unique combination of properties: pKa values in the physiologically relevant range, high water solubility, low permeability through biological membranes, and minimal interference with biological reactions.[5][6] This guide provides a comprehensive overview of the history, discovery, and fundamental properties of piperazine-based buffers, offering a technical resource for professionals in research and drug development.
The Genesis of a Scaffold: The Discovery of Piperazine
The story of these essential buffers begins with the parent compound, piperazine. Originally named for its chemical similarity to piperidine, a component of black pepper, piperazine is not derived from natural plant sources.[1] Its synthesis is primarily achieved through the ammoniation of 1,2-dichloroethane or ethanolamine, often as a byproduct in the industrial production of ethylenediamine.[1] The molecule exists as a deliquescent, water-soluble solid and adopts a stable chair conformation.[1] While its initial applications were varied, its unique physicochemical properties, particularly the basicity of its two nitrogen atoms, laid the groundwork for its future role in buffer chemistry.[2]
The Pre-Good Era: A Problem of Buffering
Prior to the 1960s, researchers in the biological sciences faced a significant challenge: a lack of suitable buffers for the near-neutral pH range (6 to 8).[3][7] The commonly used buffers, such as phosphate and Tris, were often plagued with issues.[5][8] Dr. Norman E. Good, a biochemist at Michigan State University, noted that many experiments likely failed or produced distorted results due to the "imperfections of the buffers employed".[5]
These imperfections included:
-
Toxicity: Many buffering agents were cytotoxic, making them unsuitable for cell culture and in vitro studies of biological systems.[5][7]
-
Reactivity: Buffers would often participate in the biological reactions they were meant to stabilize. For instance, phosphate buffers can precipitate essential divalent cations, while amine-containing buffers like Tris can react with aldehydes and ketones.[7]
-
Membrane Permeability: Some buffers could readily cross cell membranes, altering intracellular pH and disrupting cellular processes.[4][5]
Good recognized the urgent need for a new set of buffering agents designed specifically for biological research. This led to a systematic search for compounds that would be chemically stable, biologically inert, and effective in the crucial physiological pH range.
The Good's Buffers Revolution
In 1966, Norman Good and his colleagues published a landmark paper that introduced a series of zwitterionic buffers, many of which were based on the piperazine or morpholine ring structures.[3][8] These compounds were not chosen at random; they were selected based on a stringent set of criteria designed to overcome the limitations of previous buffers.
Good's Selection Criteria:
-
pKa Value: A pKa between 6.0 and 8.0 to provide maximum buffering capacity at physiological pH.[3][5]
-
High Water Solubility: To allow for the preparation of concentrated stock solutions and ensure compatibility with aqueous biological systems.[4][5]
-
Low Organic Solvent Solubility: To minimize the accumulation of the buffer in nonpolar compartments like cell membranes.[3][4]
-
Membrane Impermeability: The buffer should not readily pass through biological membranes.[3][5]
-
Minimal Salt Effects: The buffer should have minimal influence on the ionic composition of the medium.[3][5]
-
Minimal pKa Change with Temperature and Concentration: The buffering capacity should be stable under varying experimental conditions.[3][5]
-
Low Metal Ion Binding: To avoid chelating essential metal cofactors from enzymes.[4][9]
-
Chemical and Enzymatic Stability: The buffer must be resistant to degradation under experimental conditions.[4][5]
-
Low UV Absorbance: It should not interfere with spectrophotometric measurements at wavelengths above 230 nm.[5]
-
Ease of Synthesis and Purity: The compounds should be relatively easy to prepare and purify.[6]
This systematic approach led to the development of now-ubiquitous buffers like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), which remain indispensable tools in modern research.[3][10]
Caption: Logical diagram of Norman Good's selection criteria for ideal biological buffers.
Data Presentation: Physicochemical Properties
The utility of piperazine-based buffers is defined by their quantitative physicochemical properties. The table below summarizes key data for some of the most common Good's buffers derived from piperazine.
| Buffer Name (Acronym) | Structure | pKa at 25°C | ΔpKa/°C | Metal Binding |
| PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) |
| 6.76[5] | -0.0085[11] | Negligible[9] |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |
| 7.48[5] | -0.014 | Negligible[10] |
| HEPPS (EPPS) (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid) |
| 8.00 | -0.015 | Low |
| POPSO (Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid)) |
| 7.85 | -0.013 | Low[12] |
Note: ΔpKa/°C values can vary slightly based on experimental conditions. The values presented are commonly cited approximations.
Experimental Protocols
The synthesis and characterization of these buffers follow established chemical principles. Below are representative protocols.
Synthesis of HEPES
This protocol describes a common method for the synthesis of HEPES powder.
Principle: HEPES is synthesized via the addition reaction of N-(2-hydroxyethyl)piperazine with vinylsulfonic acid (or a salt thereof).[13] The resulting product is then purified through crystallization.
Materials:
-
N-(2-hydroxyethyl)piperazine
-
Sodium 2-chloroethanesulfonate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve N-(2-hydroxyethyl)piperazine in water.
-
Addition of Reactant: Slowly add an aqueous solution of sodium 2-chloroethanesulfonate to the vessel while stirring.
-
Reaction Conditions: Heat the mixture and maintain it at reflux. The pH of the reaction is kept alkaline (pH 9-10) by the dropwise addition of a concentrated NaOH solution.[14] The reaction progress is monitored until the pH stabilizes, indicating the consumption of the reactants.
-
Acidification & Purification: After the reaction is complete, cool the solution and acidify it with concentrated HCl to a pH of approximately 5.
-
Crystallization: Concentrate the solution by evaporation under reduced pressure to obtain a syrup. Add hot ethanol to the syrup to precipitate the crude HEPES product and sodium chloride byproduct.[14]
-
Recrystallization: Collect the crude product by filtration. Purify the product by recrystallizing from an aqueous ethanol mixture. The pure HEPES crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.[14]
Caption: Experimental workflow for the synthesis of HEPES buffer.
Determination of pKa by Potentiometric Titration
This protocol outlines the standard method for experimentally verifying the pKa of a synthesized buffer.
Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of the buffer are equal. This point can be determined by titrating the free acid form of the buffer with a strong base (e.g., NaOH) and monitoring the pH change. The pKa corresponds to the midpoint of the steepest part of the titration curve.
Materials:
-
Synthesized buffer (e.g., HEPES free acid)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Beaker and burette
Methodology:
-
Solution Preparation: Accurately weigh a sample of the dried buffer and dissolve it in a known volume of deionized, CO2-free water.
-
Titration Setup: Place the beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Begin stirring the solution. Record the initial pH. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5 mL).[15]
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue this process well past the equivalence point (the point of the most rapid pH change).
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the inflection point of the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV) and finding its maximum value.
-
The pH at the volume of NaOH that is exactly half of the volume required to reach the equivalence point is the pKa of the buffer.[16]
-
A Note of Caution: HEPES and Phototoxicity
Despite their widespread utility, it is crucial for researchers to be aware of a potential issue with HEPES. When exposed to ambient light, HEPES can interact with riboflavin (Vitamin B2), a common component of cell culture media, to produce hydrogen peroxide (H₂O₂).[10] This photochemical reaction can lead to cytotoxicity and introduce experimental artifacts. Therefore, it is strongly recommended to keep solutions and cell cultures containing both HEPES and riboflavin protected from light.[10]
Caption: Unwanted photochemical reaction pathway involving HEPES.
Conclusion: The Enduring Legacy
The development of piperazine-based buffers by Norman Good and his colleagues was a pivotal moment in the history of biochemistry and molecular biology.[8] By applying a rational and systematic set of criteria, they created a suite of tools that solved a pervasive and often underappreciated problem, enabling decades of reliable and reproducible research.[5][7] From cell culture and enzyme assays to chromatography and electrophoresis, these buffers have become a standard and essential component of the modern research laboratory.[4] Their history underscores the critical importance of fundamental tools and methodologies in driving scientific progress.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Good's buffers - Wikipedia [en.wikipedia.org]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. PIPES buffer [himedialabs.com]
- 7. gatescientific.com [gatescientific.com]
- 8. Buffers, Especially the Good Kind – Department of Chemistry [chem.unc.edu]
- 9. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. HEPES - Wikipedia [en.wikipedia.org]
- 11. promega.com [promega.com]
- 12. Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N,N′-bis-2-hydroxypropanesulfonic Acid (this compound Sesquisodium Salt) and Associated Thermodynamic Functions from (278.15 to 328.15) K [scirp.org]
- 13. Preparation Of HEPES Buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 14. Preparation of HEPES and its buffer [yacooscience.com]
- 15. uregina.ca [uregina.ca]
- 16. bellevuecollege.edu [bellevuecollege.edu]
Methodological & Application
Application Notes and Protocols for 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (POPSO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, commonly known as POPSO, is a zwitterionic biological buffer belonging to the "Good's buffers" series. Its chemical formula is C₁₀H₂₂N₂O₈S₂, and it has a molecular weight of 362.4 g/mol . This compound is valued in biological and biochemical research for its ability to maintain a stable pH environment, particularly within the physiological range of 7.2 to 8.5. Its key features include high water solubility and low toxicity to cells, making it a suitable component for various in vitro assays.
Physicochemical Properties and Applications
This compound is a white crystalline powder that is highly soluble in water. It is known to increase the osmolality of solutions and has been observed to inhibit anion uniport across mitochondrial inner membranes, with an IC₅₀ value of 24 mM for chloride uniport. These properties make it a versatile tool in a range of applications.
Key Applications:
-
Cell Culture: Used as a buffering agent in cell culture media to maintain a stable pH, which is crucial for optimal cell growth and viability.
-
Enzyme Assays: Provides a stable pH environment for enzymatic reactions, ensuring that enzyme activity is not affected by pH fluctuations.
-
Protein Purification: Incorporated into buffer systems for various chromatography and protein handling techniques to maintain protein stability and solubility.
Quantitative Data Summary
The following tables summarize the key quantitative data gathered from the literature regarding the use of this compound and related biological buffers.
Table 1: General Properties and Recommended Concentrations
| Property | Value | Application Context |
| Chemical Formula | C₁₀H₂₂N₂O₈S₂ | - |
| Molecular Weight | 362.4 g/mol | - |
| pKa (25°C) | 7.2 - 8.5 | Effective buffering range |
| Recommended Concentration | < 20 mM | Mammalian Cell Culture |
| IC₅₀ (Chloride Uniport Inhibition) | 24 mM | Mitochondrial inner membrane studies |
Table 2: Effects on Cell Viability in Different Buffer Systems
| Cell Line | Buffer Composition | Incubation Time | Cell Viability (%) vs. Control |
| Caco-2 | Buffer 1 | 1 h | 91.9 |
| Caco-2 | Buffer 1 | 24 h | 105.1 |
| Caco-2 | Buffer 2 | 1 h | 79.7 |
| Caco-2 | Buffer 2 | 24 h | 68.6 |
| Caco-2 | Buffer 3 | 1 h | 69.4 |
| Caco-2 | Buffer 3 | 24 h | 88.1 |
| Caco-2 | Buffer 4 | 1 h | 64.9 |
| Caco-2 | Buffer 4 | 24 h | 116.6 |
| K562 | All Buffers | 1 h | ~75 |
| K562 | Buffer 2 | 24 h | 75.2 |
| K562 | Buffer 4 | 24 h | 72.3 |
Note: The specific composition of "Buffer 1-4" was part of a comparative study and highlights the importance of empirical testing for each cell line and application.
Experimental Protocols
The following are generalized protocols for the application of this compound. Researchers should optimize concentrations and conditions for their specific experimental systems.
Protocol 1: Preparation of this compound-Buffered Cell Culture Medium
Objective: To prepare a complete cell culture medium buffered with this compound to maintain a stable pH.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
This compound powder
-
Sterile, deionized water
-
Sodium hydroxide (NaOH) solution, sterile (e.g., 1 M)
-
Hydrochloric acid (HCl) solution, sterile (e.g., 1 M)
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles
Procedure:
-
Prepare a sterile this compound stock solution:
-
Dissolve this compound powder in sterile, deionized water to create a 1 M stock solution.
-
Adjust the pH of the stock solution to the desired final pH of the cell culture medium (e.g., 7.4) using sterile NaOH or HCl.
-
Sterile-filter the this compound stock solution through a 0.22 µm filter into a sterile container. Store at 2-8°C.
-
-
Prepare the complete cell culture medium:
-
To a sterile bottle, add the required volume of basal medium.
-
Add the desired supplements, such as FBS (e.g., to a final concentration of 10%), Penicillin-Streptomycin (e.g., to 1%), and L-Glutamine (e.g., to 2 mM).
-
-
Add this compound buffer:
-
Aseptically add the sterile this compound stock solution to the complete medium to achieve the desired final concentration (typically between 10 mM and 20 mM).
-
-
Final pH adjustment and sterilization:
-
Check the pH of the final medium and adjust if necessary with sterile NaOH or HCl.
-
If any non-sterile components were added after the initial filtration of the basal medium, sterile-filter the entire complete medium through a 0.22 µm filter.
-
-
Storage:
-
Store the this compound-buffered complete medium at 2-8°C, protected from light.
-
Protocol 2: Generic Enzyme Assay Using this compound Buffer
Objective: To perform a generic enzyme activity assay in a this compound-buffered reaction mixture.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
This compound buffer (prepared as in Protocol 1, stock solution)
-
Deionized water
-
Other necessary co-factors or ions
-
Spectrophotometer or other detection instrument
Procedure:
-
Prepare the this compound reaction buffer:
-
Prepare a working solution of this compound buffer at the desired final concentration (e.g., 50 mM) and pH (e.g., 7.5) in deionized water.
-
Add any required co-factors or salts to the buffer.
-
-
Prepare the reaction mixture:
-
In a suitable reaction vessel (e.g., a cuvette or microplate well), add the this compound reaction buffer.
-
Add the substrate to the desired final concentration.
-
-
Initiate the enzymatic reaction:
-
Add the enzyme stock solution to the reaction mixture to initiate the reaction. The final volume should be according to the assay requirements.
-
-
Monitor the reaction:
-
Immediately place the reaction vessel in the detection instrument (e.g., a spectrophotometer set to the appropriate wavelength).
-
Measure the change in absorbance (or other signal) over a defined period to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the rate of product formation or substrate consumption.
-
Protocol 3: Protein Purification with a this compound-Based Buffer System
Objective: To utilize a this compound-based buffer system for the purification of a target protein.
Materials:
-
Cell lysate containing the target protein
-
This compound buffer (prepared as in Protocol 1, stock solution)
-
Sodium chloride (NaCl)
-
Reducing agents (e.g., DTT, TCEP)
-
Protease inhibitors
-
Other additives for protein stability (e.g., glycerol)
-
Chromatography column and system
Procedure:
-
Prepare the Lysis/Binding Buffer:
-
Prepare a buffer containing 20-50 mM this compound at a pH where the target protein is stable and has the desired charge for the chosen chromatography method.
-
Add NaCl to a concentration of 150-500 mM to reduce non-specific binding.
-
Add a reducing agent (e.g., 1-5 mM DTT) and protease inhibitors.
-
-
Prepare the Elution Buffer:
-
The composition of the elution buffer will depend on the chromatography method (e.g., for ion exchange, a higher salt concentration; for affinity, a competing ligand). The base buffer will be this compound at the same concentration and pH as the binding buffer.
-
-
Equilibrate the chromatography column:
-
Wash the column with several column volumes of the Lysis/Binding Buffer until the pH and conductivity are stable.
-
-
Load the sample:
-
Load the clarified cell lysate onto the equilibrated column.
-
-
Wash the column:
-
Wash the column with the Lysis/Binding Buffer to remove unbound proteins.
-
-
Elute the protein:
-
Elute the target protein using the Elution Buffer.
-
-
Analyze the fractions:
-
Collect fractions and analyze them for the presence of the target protein using methods like SDS-PAGE and Western blotting.
-
Visualizations
Caption: Workflow for evaluating a new biological buffer.
Application Notes and Protocols for 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (POPSO) in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, commonly known as POPSO, is a zwitterionic biological buffer belonging to the group of Good's buffers.[1] Its chemical structure, featuring a piperazine ring and sulfonic acid groups, makes it an effective pH stabilizer in the physiological range, a critical requirement for the successful in vitro cultivation of mammalian cells.[2][3][4] Most animal cells thrive in a narrow pH range of 7.2 to 7.4.[4][5] Fluctuations outside this range, often caused by the accumulation of acidic metabolic byproducts like lactic acid and CO2, can adversely affect cell growth, viability, and function.[6] this compound, with a pKa of 7.2 at 37°C, offers a reliable alternative or supplement to the commonly used sodium bicarbonate buffering system, especially in experimental setups outside of a CO2 incubator.[7][8] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture media.
Key Applications in Cell Culture
-
pH Stabilization: The primary application of this compound is to maintain a stable pH environment in cell culture media, particularly for cells sensitive to pH fluctuations.[3]
-
CO2-Independent Buffering: Unlike the bicarbonate buffer system, which requires a controlled CO2 atmosphere, this compound's buffering capacity is independent of CO2 levels, making it ideal for experiments conducted under ambient atmospheric conditions.
-
Reduced Cytotoxicity: As a "Good's buffer," this compound is designed to be biocompatible, with low membrane permeability and minimal interference with biological processes.[8]
-
Enhanced Experimental Reproducibility: By providing robust pH control, this compound can improve the consistency and reliability of cell-based assays.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the widely used zwitterionic buffer, HEPES, for comparison.
| Parameter | 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (this compound) | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) |
| pKa at 37°C | 7.2 | 7.3[3] |
| Useful pH Range | 6.5 - 8.0 | 6.8 - 8.2[2] |
| Typical Working Concentration | 10 - 25 mM[8] | 10 - 25 mM[3][7] |
| Metal Ion Binding | Negligible | Negligible[2] |
| Phototoxicity | Can contribute to H2O2 formation in the presence of riboflavin and light[8] | Can contribute to H2O2 formation in the presence of riboflavin and light[2] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 1 M this compound Stock Solution
Objective: To prepare a concentrated, sterile stock solution of this compound for addition to cell culture media.
Materials:
-
1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (this compound) powder
-
Cell culture grade water
-
1 M NaOH solution
-
0.22 µm sterile filter
-
Sterile conical tubes or bottles
Procedure:
-
Weigh out the appropriate amount of this compound powder to prepare a 1 M solution.
-
In a sterile beaker or flask, dissolve the this compound powder in approximately 80% of the final volume of cell culture grade water.
-
Adjust the pH of the solution to 7.2-7.4 with 1 M NaOH.
-
Add cell culture grade water to reach the final desired volume.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Store the 1 M this compound stock solution at 4°C, protected from light.
Protocol 2: Determination of Optimal this compound Concentration for a Specific Cell Line
Objective: To determine the optimal, non-toxic concentration of this compound for a particular cell line using a cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 1 M this compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment Preparation: Prepare a serial dilution of the 1 M this compound stock solution in complete culture medium to achieve final concentrations ranging from 0 mM (control) to 50 mM.
-
Cell Treatment: After 24 hours, carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a "no-cell" control with medium only.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control (0 mM this compound). Plot the cell viability against the this compound concentration to determine the optimal non-toxic range.
Protocol 3: Evaluation of Buffering Efficacy in Cell Culture
Objective: To assess the ability of this compound to maintain a stable pH in the cell culture medium over time.
Materials:
-
Cell line of interest
-
Complete cell culture medium supplemented with the optimal concentration of this compound (determined in Protocol 2)
-
Control medium (without this compound)
-
24-well cell culture plates
-
pH meter or pH indicator strips
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density.
-
Medium Addition: Add complete culture medium with and without this compound to respective wells.
-
pH Measurement:
-
At regular intervals (e.g., 0, 24, 48, and 72 hours), collect a small aliquot of the culture medium from each condition.
-
Measure the pH of the collected aliquots.
-
-
Data Analysis: Plot the pH values over time for both the this compound-supplemented and control media to compare their buffering capacity.
Visualizations
References
- 1. This compound BUFFER FOR BIOCHEMISTRY | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 2. HEPES - Wikipedia [en.wikipedia.org]
- 3. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 4. scientificbio.com [scientificbio.com]
- 5. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 6. youtube.com [youtube.com]
- 7. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 8. Zwitterionic betaines over HEPES as the new generation biocompatible pH buffers for cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Assay Development Utilizing 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- (henceforth referred to as PPDPS-diol) is a zwitterionic buffering agent. Its structure, featuring a piperazine core and sulfonic acid groups, makes it analogous to the well-established "Good's buffers".[1][2] Zwitterionic buffers are characterized by their ability to maintain a stable pH over a specific range, which is crucial for many biological and biochemical experiments.[3][4] These buffers are particularly advantageous in biochemical assays as they tend to have minimal interaction with metal ions and are not readily absorbed through biological membranes.[4] PPDPS-diol, with a predicted pKa suitable for physiological pH ranges, is an excellent candidate for use in various assay formats, including enzyme kinetics, protein-ligand binding studies, and cell-based assays.
This document provides detailed application notes and protocols for the use of PPDPS-diol in a representative biochemical assay: a kinase inhibition assay. The piperazine scaffold is also a common motif in pharmacologically active compounds, making its derivatives relevant in drug discovery contexts.[5]
Physicochemical Properties of PPDPS-diol
A summary of the key computed properties of PPDPS-diol is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C10H22N2O8S2 | PubChem |
| Molecular Weight | 362.4 g/mol | [6] |
| XLogP3 | -7.9 | [6] |
| Monoisotopic Mass | 362.08175801 Da | [6] |
Application: Kinase Inhibition Assay
Kinase assays are fundamental in drug discovery for identifying and characterizing inhibitors of specific kinases, which are often dysregulated in diseases such as cancer and inflammatory disorders. The activity of kinases is highly dependent on pH, making the choice of buffer critical for reliable and reproducible results. PPDPS-diol can be employed as the primary buffering agent to maintain a stable physiological pH (e.g., 7.4) throughout the assay.
Assay Principle
The hypothetical kinase assay described here is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. The kinase catalyzes the transfer of a phosphate group from ATP to a peptide substrate. The amount of ATP consumed is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, resulting in a higher concentration of remaining ATP. A luciferase-based reagent is then added to generate a luminescent signal from the remaining ATP. A stronger signal indicates greater inhibition of the kinase.
Experimental Protocols
Preparation of PPDPS-diol Buffer
-
Materials:
-
1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- (PPDPS-diol)
-
1 M NaOH
-
1 M HCl
-
Deionized water
-
pH meter
-
-
Procedure for 1 M Stock Solution:
-
Dissolve 36.24 g of PPDPS-diol in 80 mL of deionized water.
-
Adjust the pH to the desired value (e.g., 7.4) using 1 M NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Sterilize by filtering through a 0.22 µm filter.
-
Store at 4°C.
-
-
Procedure for 1X Assay Buffer (50 mM PPDPS-diol, pH 7.4):
-
Dilute the 1 M PPDPS-diol stock solution 1:20 in deionized water.
-
Confirm the pH and adjust if necessary with 1 M HCl or 1 M NaOH.
-
The final assay buffer can be supplemented with other components as required by the specific kinase (e.g., MgCl₂, DTT, BSA). A typical formulation might be: 50 mM PPDPS-diol (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% (w/v) BSA.
-
Kinase Inhibition Assay Protocol
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Create a 10-point, 3-fold serial dilution series.
-
-
Assay Procedure:
-
To the wells of a 384-well white, flat-bottom plate, add 5 µL of the 1X Assay Buffer.
-
Add 50 nL of the serially diluted test compounds or DMSO (for positive and negative controls) to the appropriate wells.
-
Prepare a kinase/substrate solution in 1X Assay Buffer. Add 5 µL of this solution to each well.
-
Prepare an ATP solution in 1X Assay Buffer. Add 5 µL of this solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Add 15 µL of a commercial ATP detection reagent (e.g., a luciferase/luciferin-based reagent) to each well.
-
Incubate the plate in the dark at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the following controls:
-
High signal (100% inhibition): Wells with no kinase.
-
Low signal (0% inhibition): Wells with DMSO instead of a test compound.
-
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) model to determine the IC50 value for each inhibitor.
-
Data Presentation
The results of the kinase inhibition assay can be summarized in a table to compare the potency of different test compounds.
| Compound ID | IC50 (nM) | Hill Slope | R² |
| Inhibitor_A | 15.2 | 1.1 | 0.992 |
| Inhibitor_B | 89.7 | 0.9 | 0.985 |
| Inhibitor_C | 154.3 | 1.0 | 0.990 |
| Staurosporine | 5.8 | 1.2 | 0.995 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the kinase inhibition assay.
Caption: Workflow for the PPDPS-diol buffered kinase inhibition assay.
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway involving the target kinase, which could be relevant for understanding the biological context of the assay.
Caption: A representative signaling cascade involving the target kinase.
References
- 1. fishersci.com [fishersci.com]
- 2. Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msesupplies.com [msesupplies.com]
- 4. Buffers for Biochemical Reactions [promega.com]
- 5. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- | C10H22N2O8S2 | CID 109211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Lack of In Vitro Application Data for Dihydroxy-piperazinedipropanesulfonic Acid
Extensive searches for in vitro applications, experimental protocols, and signaling pathways for a compound specifically identified as "dihydroxy-piperazinedipropanesulfonic acid" did not yield any specific biological data. The scientific literature available through the search does not contain information on the use of this particular compound in biological systems.
The closest chemically related compound found is "1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-" available in the PubChem database. However, the information available for this molecule is limited to its chemical and physical properties, with no associated biological activity or in vitro application data.
While no information is available for the requested compound, this report provides a general overview of the in vitro applications of other piperazine derivatives to offer a broader context for researchers, scientists, and drug development professionals. Additionally, a generalized experimental workflow for screening such compounds is outlined.
General In Vitro Applications of Piperazine Derivatives
Piperazine and its derivatives are a class of compounds studied for a wide range of pharmacological activities. It is important to note that the following applications are for various piperazine-containing molecules and not for dihydroxy-piperazinedipropanesulfonic acid.
Table 1: Summary of Investigated In Vitro Activities of Various Piperazine Derivatives
| Biological Activity | Compound Class | Cell Lines/Assay Used | Observed Effect |
| Anticancer | Disulfonamide Piperazine Derivatives | Not specified | Evaluation of cell proliferation activity. |
| Tyrosinase Inhibition | Piperazine-triazole derivatives | Mushroom tyrosinase assay | Potent inhibition with IC50 values in the micromolar range. |
| PARP-1 Inhibition | Dihydroxy-1,4-naphthoquinone derivatives | In silico molecular docking | Potential for targeted cancer therapy. |
| Antidiabetic | Piperazine sulphonamide derivatives | DPP-4 enzyme inhibition assay | Inhibition of DPP-4 enzyme activity. |
| Antimicrobial | N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/propanamides | Panel of pathogenic bacterial strains | Promising activity against Gram-positive and Gram-negative bacteria. |
General Protocols for In Vitro Screening of Piperazine Derivatives
The following are generalized protocols based on methodologies reported for various piperazine derivatives. These are intended as a starting point and would require optimization for any specific compound.
General Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test piperazine derivative in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
General Enzyme Inhibition Assay (Example: Tyrosinase Inhibition)
-
Assay Preparation: In a 96-well plate, add phosphate buffer, L-DOPA solution (substrate), and the test piperazine derivative at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm.
-
IC50 Calculation: Calculate the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50).
Visualizations
The following diagrams illustrate the chemical structure of the closest matching compound found and a general workflow for screening novel compounds.
Caption: Chemical structure of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-.
Caption: General workflow for in vitro screening of novel chemical compounds.
Application Notes and Protocols for 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (POPSO) as a Biological Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, commonly known as POPSO, is a zwitterionic biological buffer belonging to the piperazine family of buffers. Its chemical structure, featuring a piperazine ring and sulfonic acid groups, imparts favorable characteristics for a range of biological and biochemical applications. With a pKa of 7.8 at 25°C, this compound is an effective buffer in the physiological pH range of 7.2 to 8.5.[1] This makes it a suitable choice for maintaining stable pH conditions in various experimental setups, including cell culture, enzyme assays, and protein purification.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a biological buffer is crucial for its effective application. This compound exhibits characteristics that make it a versatile tool in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid | [2] |
| Common Name | This compound | [1] |
| Molecular Formula | C₁₀H₂₂N₂O₈S₂ | [2] |
| Molecular Weight | 362.4 g/mol | [2] |
| pKa (25°C) | 7.8 | [1] |
| Useful pH Range | 7.2 – 8.5 | [1] |
| ΔpKa/°C | Not readily available in literature. It is recommended to determine this empirically for precise temperature control. | |
| Metal Ion Interactions | Forms complexes with some metal ions, including Cu(II).[3][4] Caution is advised in studies sensitive to metal ion concentrations. | [3][4] |
| Solubility | Highly soluble in water. |
Applications
This compound is a versatile buffer suitable for a variety of applications in life science research and drug development. Its ability to maintain a stable pH in the physiological range is critical for preserving the structure and function of biological macromolecules.
Cell Culture
Maintaining a stable pH is essential for the growth and viability of cells in culture. This compound can be used as a buffering agent in cell culture media to provide a stable in-vitro environment.[5]
Enzyme Assays
Enzyme activity is highly dependent on pH. This compound is an excellent choice for enzyme assays that have optimal activity in the neutral to slightly alkaline pH range.[5] Its use ensures that pH fluctuations do not become a confounding variable in the assessment of enzyme kinetics or inhibitor screening.
Protein Purification
During protein purification, maintaining the stability and activity of the target protein is paramount. This compound can be incorporated into lysis, wash, and elution buffers to maintain a consistent pH throughout the purification process, which is particularly important in techniques like affinity chromatography.[5]
Western Blotting
This compound can be used in the preparation of buffers for various stages of the western blotting procedure, including the transfer buffer and wash buffers, to ensure consistent and reproducible results.
Experimental Protocols
The following are detailed protocols for common laboratory procedures, adapted to include the use of this compound as the primary buffering agent.
Preparation of 1 M this compound Stock Solution
-
Dissolve this compound: Weigh 362.4 g of this compound (free acid) and add it to 800 mL of deionized water.
-
Adjust pH: While stirring, slowly add a concentrated sodium hydroxide (NaOH) solution to dissolve the this compound and adjust the pH to the desired value within its buffering range (e.g., 7.8).
-
Final Volume: Once the desired pH is reached, add deionized water to a final volume of 1 L.
-
Sterilization: Sterilize the solution by filtration through a 0.22 µm filter. Store at 4°C.
Protocol 1: Use of this compound in a Kinase Assay
This protocol provides a general framework for an in vitro kinase assay using this compound buffer.
Materials:
-
This compound buffer (50 mM, pH 7.5)
-
Kinase of interest
-
Kinase substrate (protein or peptide)
-
ATP (Adenosine triphosphate)
-
Magnesium Chloride (MgCl₂)
-
Kinase inhibitors (for control experiments)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare a 2X kinase reaction buffer containing 100 mM this compound (pH 7.5), 20 mM MgCl₂, and 2 mM ATP.
-
Set up the Reaction: In a microplate well, add 10 µL of the kinase solution and 10 µL of the substrate solution.
-
Initiate the Reaction: Add 20 µL of the 2X kinase reaction buffer to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA solution to chelate Mg²⁺ ions).
-
Detection: Proceed with the chosen detection method to quantify kinase activity.
Protocol 2: Use of this compound in a Phosphatase Assay
This protocol outlines a colorimetric phosphatase assay using p-nitrophenyl phosphate (pNPP) as a substrate and this compound as the buffer.
Materials:
-
This compound buffer (50 mM, pH 7.5)
-
Phosphatase of interest
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Sodium hydroxide (NaOH) solution (for stopping the reaction)
-
Microplate reader
Procedure:
-
Prepare Assay Buffer: Prepare a 1X assay buffer containing 50 mM this compound (pH 7.5).
-
Prepare Substrate Solution: Dissolve pNPP in the this compound assay buffer to a final concentration of 10 mM.
-
Set up the Reaction: In a 96-well plate, add 50 µL of the phosphatase sample (diluted in assay buffer).
-
Initiate the Reaction: Add 50 µL of the pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Stop the Reaction: Stop the reaction by adding 50 µL of 1 M NaOH to each well. The solution will turn yellow.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
Protocol 3: Western Blotting using this compound-based Buffers
1. Lysis Buffer (RIPA Buffer with this compound):
-
50 mM this compound, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Protease and phosphatase inhibitors
2. Transfer Buffer:
-
25 mM this compound, pH 8.3
-
192 mM Glycine
-
20% (v/v) Methanol
3. Wash Buffer (TBST with this compound):
-
20 mM this compound, pH 7.6
-
150 mM NaCl
-
0.1% Tween-20
Western Blotting Workflow:
Signaling Pathway Application: A Representative Kinase Cascade
While specific literature extensively detailing the use of this compound in a particular signaling pathway is limited, its properties make it an excellent candidate for studying phosphorylation-dependent signaling cascades. The following diagram illustrates a generic MAP kinase signaling pathway, where this compound would be a suitable buffer for in vitro kinase assays at various stages.
Application Note: When studying the phosphorylation events within the MAPK cascade (or similar signaling pathways) using in vitro kinase assays, this compound buffer (pH 7.2-8.5) can be utilized to maintain a stable pH environment, which is critical for the activity of kinases like Raf, MEK, and ERK.
Conclusion
1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (this compound) is a reliable and versatile zwitterionic buffer for a wide range of applications in biological and biochemical research. Its favorable pKa, high water solubility, and minimal interference in many biological reactions make it a valuable tool for researchers and drug development professionals. The provided protocols and application notes serve as a guide for the effective utilization of this compound in maintaining stable and physiologically relevant pH conditions in various experimental settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- | C10H22N2O8S2 | CID 109211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. researchgate.net [researchgate.net]
- 5. How to evaluate the performance of this compound in different systems? - Blog [hbynm.com]
Application Notes and Protocols for 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No comprehensive Safety Data Sheet (SDS) for 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- is publicly available. The following information is compiled from aggregated sources and data for the analogous compound, 1,4-Piperazinedipropanesulfonic acid (PIPPS). Conflicting hazard information exists for the dihydroxy- compound, necessitating a cautious approach to handling and disposal.
Chemical and Physical Properties
The following table summarizes the known and computed properties of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂N₂O₈S₂ | PubChem[1] |
| Molecular Weight | 362.4 g/mol | PubChem[1] |
| Appearance | Assumed to be a white crystalline powder | Inferred from similar compounds |
| Computed XLogP3 | -7.9 | PubChem[1] |
Hazard Identification and Safety Precautions
There are conflicting reports regarding the hazards of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-. While the majority of notifications to the ECHA C&L Inventory indicate that this chemical does not meet GHS hazard criteria, at least one notification suggests the following potential hazards[1]:
| Hazard Statement | Code | Description |
| Causes skin irritation | H315 | May cause redness and discomfort upon skin contact.[1] |
| Causes serious eye irritation | H319 | May cause significant eye irritation upon contact.[1] |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract.[1] |
In contrast, the non-hydroxylated form, 1,4-Piperazinedipropanesulfonic acid (PIPPS), is generally not classified as a hazardous substance[2][3]. Due to the uncertainty, it is prudent to handle the dihydroxy- form with care, assuming the potential for irritation.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended as a minimum precaution:
| PPE | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent eye contact and serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat. | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust generation is unavoidable. | To prevent respiratory tract irritation from dust inhalation. |
Experimental Protocols: Safe Handling and Disposal
The following protocols are based on general best practices for handling laboratory chemicals and should be adapted to specific experimental conditions.
General Handling Protocol
-
Preparation:
-
Ensure a clean and organized workspace.
-
Confirm the availability and functionality of safety equipment, including an eyewash station and safety shower.
-
Review the experimental procedure and identify potential hazards.
-
-
Weighing and Aliquoting:
-
Handle the solid material in a well-ventilated area or a chemical fume hood to minimize dust inhalation.
-
Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust clouds.
-
Close the container tightly after use to prevent contamination and absorption of moisture.
-
-
Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use a cooling bath.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Spill Cleanup Protocol
-
Immediate Actions:
-
Evacuate the immediate area if the spill is large or if there is significant dust in the air.
-
Ensure proper ventilation.
-
Wear appropriate PPE as outlined in section 2.1.
-
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum can also be used.
-
Place the spilled material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.
-
Clean the spill area with a suitable solvent (e.g., water) and wipe dry.
-
-
Reporting:
-
Report the spill to the laboratory supervisor or safety officer.
-
Disposal Protocol
-
Waste Identification:
-
All waste containing 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- should be considered chemical waste.
-
-
Collection:
-
Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with other incompatible waste streams.
-
-
Disposal:
-
Dispose of the chemical waste through a licensed waste disposal contractor.
-
Do not discharge down the drain or into the environment[2].
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-.
Caption: Workflow for safe handling and disposal.
References
Preparation of Stock Solutions of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
1,4-Piperazinedipropanesulfonic acid and its derivatives are zwitterionic buffers commonly used in biochemical and biological research.[1] The beta1,beta4-dihydroxy derivative, with a molecular weight of 362.4 g/mol , is particularly suited for various applications due to the presence of two sulfonic acid groups that confer excellent buffering capacity. This document provides detailed protocols for the preparation of stock solutions of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-, ensuring accuracy and reproducibility in experimental workflows.
Physicochemical Properties and Buffering Range
Quantitative Data Summary
| Property | Value | Source/Reference |
| Molecular Weight | 362.4 g/mol | PubChem CID 109211 |
| Estimated pKa2 (25°C) | ~7.96 | Based on 1,4-Piperazinedipropanesulfonic acid[2] |
| Estimated Useful Buffering Range | pH 7.3 - 8.7 | Inferred from estimated pKa2 |
| Solubility in Water | High | General characteristic of "Good's buffers" |
Experimental Protocols
Materials and Equipment
-
1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- powder
-
High-purity deionized or distilled water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
-
Beakers
-
0.22 µm sterile filter (optional, for sterile applications)
-
Concentrated sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
Protocol 1: Preparation of a 1 M Stock Solution
This protocol describes the preparation of 1 liter of a 1 M stock solution.
-
Weighing the Compound:
-
Accurately weigh 362.4 grams of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-.
-
-
Initial Dissolution:
-
Transfer the powder to a beaker containing approximately 800 mL of high-purity water.
-
Add a magnetic stir bar and place the beaker on a stir plate.
-
Stir the solution until the powder is fully dissolved. The solution may appear cloudy or have a low pH at this stage.
-
-
pH Adjustment:
-
While continuously stirring, slowly add a concentrated solution of NaOH dropwise to begin dissolving the acid and to raise the pH.
-
Monitor the pH using a calibrated pH meter.
-
Continue to add NaOH until the desired pH within the buffering range (e.g., pH 7.5) is reached. Be cautious not to overshoot the target pH. If the pH goes too high, it can be adjusted with a dilute solution of HCl.
-
-
Final Volume Adjustment:
-
Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Carefully add high-purity water to the flask until the bottom of the meniscus reaches the 1 L mark.
-
-
Final Mixing and Storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
Store the stock solution at 2-8°C.
-
Protocol 2: Preparation of a Working Solution (e.g., 50 mM) from a 1 M Stock
-
Calculation:
-
Use the formula M1V1 = M2V2 to determine the volume of the stock solution needed.
-
For example, to prepare 100 mL of a 50 mM working solution:
-
(1 M) x V1 = (0.05 M) x (0.1 L)
-
V1 = 0.005 L = 5 mL
-
-
-
Dilution:
-
Measure 95 mL of high-purity water into a graduated cylinder or volumetric flask.
-
Add 5 mL of the 1 M stock solution.
-
Mix the solution thoroughly.
-
-
pH Verification (Optional but Recommended):
-
Check the pH of the working solution with a calibrated pH meter and adjust if necessary.
-
Diagrams
Caption: Workflow for preparing a buffer stock solution.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of stock and working solutions of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-. Adherence to these protocols will ensure the consistency and reliability of experimental results. Given the lack of precise pKa and solubility data for this specific derivative, it is recommended to empirically verify the buffering capacity and solubility limits for demanding applications.
References
Application Notes and Protocols for 1,4-Piperazinedipropanesulfonic Acid, β1,β4-dihydroxy- in Protein Stability Studies
Introduction
The stability of therapeutic proteins and enzymes is a critical factor in the development of biopharmaceuticals, impacting their efficacy, safety, and shelf-life.[1][2] Various environmental stresses such as temperature fluctuations, pH changes, and agitation can lead to protein unfolding and aggregation, resulting in loss of function and potential immunogenicity.[2] To counteract these degradation pathways, stabilizing excipients are commonly included in protein formulations.
Polyhydroxy compounds, such as sugars and polyols, are well-known for their ability to enhance protein stability in aqueous solutions.[3][4] The mechanisms behind this stabilization are complex but are often attributed to principles like preferential exclusion, where the excipient is preferentially excluded from the protein surface, favoring the more compact native state.[3][4][5] This application note explores the potential of a novel excipient, 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (dihydroxy-POPSO), for protein stability studies and provides detailed protocols for its evaluation using common biophysical techniques.
Hypothesized Mechanism of Action
The stabilizing effect of polyhydroxy compounds is generally understood through the concept of preferential interactions.[3] When a protein is in a solution with water and a co-solvent like dihydroxy-POPSO, the interactions between the protein, water, and the co-solvent determine the distribution of the solvent components around the protein.[3] It is hypothesized that dihydroxy-POPSO, being a polyhydroxy compound, will be preferentially excluded from the protein surface. This exclusion is thermodynamically unfavorable for the unfolded state of the protein, which has a larger surface area, thus shifting the equilibrium towards the folded, native state and increasing the overall stability of the protein.[3][4]
Caption: Hypothesized mechanism of protein stabilization by dihydroxy-POPSO.
Application Note 1: High-Throughput Screening of Protein Stability using Thermal Shift Assay (TSA)
The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and high-throughput method to assess protein thermal stability.[6][7][8] The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.[6][8] An increase in the melting temperature (Tm) of the protein in the presence of a ligand or excipient indicates a stabilizing effect.[7]
Experimental Protocol: Thermal Shift Assay
-
Protein and Compound Preparation:
-
Prepare a stock solution of the purified protein of interest (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4).
-
Prepare a series of concentrations of dihydroxy-POPSO in the same buffer.
-
Prepare a 50x stock solution of SYPRO Orange dye by diluting the 5000x concentrate in deionized water.[6]
-
-
Assay Plate Setup (96-well PCR plate):
-
In each well, add 10 µL of the protein solution.
-
Add 2.5 µL of the 50x SYPRO Orange stock solution to each well for a final concentration of 5x.[6]
-
Add 12.5 µL of the different concentrations of dihydroxy-POPSO solution to the respective wells. Include a control with buffer only.
-
Seal the plate with an optical sealing film and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Data Acquisition (Real-Time PCR System):
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.[7]
-
The change in melting temperature (ΔTm) is calculated as the difference between the Tm of the protein with dihydroxy-POPSO and the Tm of the protein in buffer alone.
-
Caption: Experimental workflow for the Thermal Shift Assay.
Hypothetical Data Presentation
| dihydroxy-POPSO Concentration (mM) | Tm (°C) | ΔTm (°C) |
| 0 (Control) | 55.2 | 0.0 |
| 10 | 56.8 | 1.6 |
| 50 | 59.1 | 3.9 |
| 100 | 62.5 | 7.3 |
| 200 | 65.3 | 10.1 |
Application Note 2: Detailed Thermodynamic Analysis using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique that directly measures the heat changes associated with the thermal unfolding of a protein.[9][10] It provides detailed thermodynamic parameters of protein stability, including the melting temperature (Tm), the enthalpy of unfolding (ΔH), and the change in heat capacity upon unfolding (ΔCp).[11]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation:
-
Prepare samples of the protein (typically 0.5-1.0 mg/mL) in the desired buffer.
-
Prepare corresponding samples containing the protein and various concentrations of dihydroxy-POPSO.
-
Prepare a reference solution containing only the buffer (and corresponding dihydroxy-POPSO concentration) without the protein.
-
Thoroughly degas all solutions before loading into the calorimeter cells.
-
-
DSC Measurement:
-
Load the protein sample into the sample cell and the corresponding reference solution into the reference cell of the calorimeter.
-
Equilibrate the system at a temperature well below the expected unfolding transition (e.g., 20°C).
-
Scan the temperature at a constant rate (e.g., 1°C/min) up to a temperature where the protein is fully unfolded (e.g., 100°C).
-
After the scan, cool the system back to the starting temperature. A second scan can be performed to assess the reversibility of the unfolding process.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein-buffer thermogram to obtain the excess heat capacity curve.
-
The melting temperature (Tm) is the temperature at the peak of the transition.
-
The calorimetric enthalpy of unfolding (ΔHcal) is the area under the peak.
-
The van't Hoff enthalpy (ΔHvH) can be calculated from the shape of the peak, and a ratio of ΔHcal/ΔHvH close to 1 suggests a two-state unfolding process.
-
The change in heat capacity (ΔCp) can be determined from the difference in the pre- and post-transition baselines.
-
Caption: Experimental workflow for Differential Scanning Calorimetry.
Hypothetical Data Presentation
| dihydroxy-POPSO Concentration (mM) | Tm (°C) | ΔH (kcal/mol) | ΔCp (kcal/mol·K) |
| 0 (Control) | 55.4 | 120 | 2.5 |
| 50 | 59.3 | 125 | 2.4 |
| 100 | 62.8 | 132 | 2.3 |
| 200 | 65.6 | 138 | 2.2 |
1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- represents a promising candidate as a stabilizing excipient for protein-based therapeutics due to its polyhydroxy nature. The protocols detailed in these application notes for Thermal Shift Assay and Differential Scanning Calorimetry provide a robust framework for researchers, scientists, and drug development professionals to systematically evaluate its efficacy in enhancing protein stability. The TSA protocol is ideal for initial high-throughput screening, while the DSC protocol offers in-depth thermodynamic characterization of the stabilizing effects. The presented hypothetical data and workflows serve as a guide for experimental design and data interpretation in the assessment of this and other novel stabilizing agents.
References
- 1. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. eubopen.org [eubopen.org]
- 8. analytik-jena.com [analytik-jena.com]
- 9. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Piperazine Derivatives in Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of a wide array of therapeutic agents due to its unique physicochemical properties.[1][2] This six-membered ring containing two nitrogen atoms at opposite positions can be readily modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] Piperazine derivatives are integral to numerous FDA-approved drugs, spanning a wide range of therapeutic areas.[3]
The two nitrogen atoms in the piperazine ring provide a large polar surface area and act as hydrogen bond acceptors and donors, which often leads to improved aqueous solubility and oral bioavailability.[5] The structural rigidity of the ring and its ability to adopt different conformations also contribute to its versatility in binding to various biological targets.[4]
Key therapeutic applications of piperazine derivatives include:
-
Antihistamines: Used to treat allergies, with examples like Cetirizine and Hydroxyzine.[3]
-
Antipsychotics and Antidepressants: These derivatives modulate dopamine and serotonin receptors. Notable examples include Aripiprazole, Trazodone, and Vortioxetine.[3][6]
-
Anticancer Agents: Piperazine moieties are found in targeted cancer therapies such as Imatinib, a tyrosine kinase inhibitor.[5]
-
Anthelmintics: Piperazine citrate is used for the treatment of parasitic worm infections.[3]
-
Antiemetics: Meclizine and Cyclizine are piperazine derivatives used to prevent nausea and motion sickness.[3]
-
Erectile Dysfunction Drugs: Sildenafil, a potent PDE5 inhibitor, contains a piperazine ring.[3]
The versatility of the piperazine ring allows medicinal chemists to design molecules with specific properties, such as improved target affinity, selectivity, and optimized absorption, distribution, metabolism, and excretion (ADME) profiles.[5]
Data Presentation
The following table summarizes key pharmacokinetic parameters of several notable drugs containing a piperazine moiety.
| Drug | Therapeutic Class | Dosage Form | Bioavailability | Protein Binding | Elimination Half-life |
| Cetirizine | Antihistamine | Oral | >70%[7] | 88-96%[7] | 8.3 hours[7] |
| Sildenafil | PDE5 Inhibitor | Oral | ~41%[8] | ~96%[8] | 3-4 hours[8] |
| Mirtazapine | Antidepressant | Oral | ~50%[9] | ~85%[9] | 20-40 hours[9] |
| Olaparib | PARP Inhibitor | Capsule (400mg) | Poorly soluble[4][10] | - | - |
| Olaparib | PARP Inhibitor | Tablet (300mg) | Improved[4][10] | - | - |
Experimental Protocols
Protocol 1: Synthesis of Olaparib
This protocol describes a method for the synthesis of Olaparib, a PARP inhibitor used in cancer therapy.
Materials:
-
4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (1 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Olaparib.
Protocol 2: Quantitative Analysis of Olaparib in Tablets by RP-HPLC
This protocol outlines a reverse-phase HPLC method for the quantification of Olaparib in pharmaceutical tablets.[11]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (150 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of methanol and buffer (50:50 v/v). The buffer consists of ammonium acetate with the pH adjusted to 3.5 using glacial acetic acid.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 254 nm.[11]
-
Injection Volume: 20 µL.[11]
-
Diluent: Methanol.[11]
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh 25 mg of Olaparib reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.[11]
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of Olaparib tablets.
-
Transfer a quantity of powder equivalent to a known amount of Olaparib into a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve the drug, and then dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for Olaparib.
-
Quantify the amount of Olaparib in the tablet sample by comparing its peak area with the calibration curve generated from the standard solutions.
-
Protocol 3: Synthesis of Cetirizine
This protocol details the synthesis of the antihistamine Cetirizine.[7]
Materials:
-
1-(4-chlorophenylmethyl)-piperazine
-
Methyl (2-chloroethoxy)-acetate
-
Sodium carbonate
-
Xylene
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Alkylation:
-
In a reaction vessel, combine 1-(4-chlorophenylmethyl)-piperazine, methyl (2-chloroethoxy)-acetate, sodium carbonate, and xylene.[7]
-
Heat the mixture under reflux. The reaction progress can be monitored by TLC.
-
After completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate to obtain the crude ester product.[7]
-
-
Saponification:
-
Dissolve the crude ester in absolute ethanol.
-
Add a solution of potassium hydroxide in ethanol and reflux the mixture.[7]
-
Once the saponification is complete, cool the reaction mixture.
-
-
Hydrolysis and Isolation:
Signaling Pathways and Mechanisms of Action
Sildenafil's Mechanism of Action in Erectile Dysfunction
Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[2] By inhibiting PDE5, sildenafil enhances the effect of nitric oxide (NO), a key mediator of penile erection.[12]
Caption: Sildenafil inhibits PDE5, increasing cGMP levels and promoting erection.
Aripiprazole's Modulation of Dopamine Signaling
Aripiprazole is an atypical antipsychotic with a unique mechanism of action. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[13][14] This "dopamine-serotonin system stabilizer" activity allows it to modulate dopaminergic neurotransmission, reducing it in hyperdopaminergic states (e.g., mesolimbic pathway) and increasing it in hypodopaminergic states (e.g., mesocortical pathway).[14]
Caption: Aripiprazole stabilizes dopamine signaling in different brain pathways.
Imatinib's Inhibition of the BCR-ABL Pathway
Imatinib is a tyrosine kinase inhibitor specifically designed to target the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML).[15] This oncoprotein has constitutively active tyrosine kinase activity, leading to uncontrolled cell proliferation and survival.[16]
Caption: Imatinib inhibits the BCR-ABL kinase, blocking CML cell proliferation.
References
- 1. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of the Tablet Formulation of Olaparib in Patients with Ovarian Cancer: Practical Guidance and Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]
- 6. Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cetirizine - Wikipedia [en.wikipedia.org]
- 8. Sildenafil - Wikipedia [en.wikipedia.org]
- 9. Mirtazapine - Wikipedia [en.wikipedia.org]
- 10. Administration of the Tablet Formulation of Olaparib in Patients with Ovarian Cancer: Practical Guidance and Expectations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Synthesis of Derivatives from 1,4-Piperazinedipropanesulfonic Acid, beta1,beta4-dihydroxy-: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- is a piperazine derivative with potential applications in various scientific domains. This document provides an overview of its properties and outlines protocols for the synthesis of related structures. While direct methods for the derivatization of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- are not extensively documented in publicly available literature, this guide offers protocols for the synthesis of the parent compound, 1,4-piperazinedipropanesulfonic acid, and discusses general strategies for the derivatization of piperazine-containing molecules. This information is intended to serve as a foundational resource for researchers interested in exploring the chemical space around this scaffold.
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry and materials science, valued for their versatile chemical reactivity and conformational properties. The sulfonic acid functional groups in 1,4-piperazinedipropanesulfonic acid and its dihydroxy analog impart unique solubility characteristics, making them interesting candidates for biological buffers and as scaffolds for further chemical modification. The dihydroxy variant, in particular, presents reactive sites for the synthesis of novel derivatives with potentially enhanced or new functionalities.
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C10H22N2O8S2 | [1][2] |
| Molecular Weight | 362.4 g/mol | [1][2] |
| CAS Number | 68189-43-5 | [2][3] |
| Appearance | White crystalline powder (predicted) | [4] |
| Melting Point | 320°C | [3] |
| Density | 1.578±0.06 g/cm3 (Predicted) | [3] |
| Water Solubility | High (predicted due to polar sulfonic acid groups) | [4] |
Synthesis of the Parent Compound: 1,4-Piperazinedipropanesulfonic Acid
Experimental Protocol: Synthesis of 1,4-Piperazinedipropanesulfonic Acid
Materials:
-
Piperazine
-
1,3-Propanesultone
-
Suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMF or DMSO)
-
Hydrochloric acid (for pH adjustment and product precipitation)
-
Deionized water
-
Ethanol (for washing)
Procedure:
-
In a well-ventilated fume hood, dissolve piperazine in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add 1,3-propanesultone to the piperazine solution. The reaction is exothermic, and the addition should be controlled to maintain a safe temperature.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water and then with ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified 1,4-piperazinedipropanesulfonic acid under vacuum.
Expected Yield:
Yields for this reaction are typically high, often exceeding 80%, depending on the specific reaction conditions and purification methods employed.
General Strategies for the Synthesis of Piperazine Derivatives
The synthesis of derivatives from piperazine-containing scaffolds is a cornerstone of medicinal chemistry. The following are general strategies that can be adapted for the derivatization of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-, particularly targeting the hydroxyl groups.
Esterification of Hydroxyl Groups
The hydroxyl groups on the beta-positions of the propanesulfonic acid chains can be esterified to introduce a wide variety of functional groups.
General Protocol:
-
Suspend 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine, pyridine) to the suspension.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.
-
Purify the resulting ester derivative by chromatography or recrystallization.
Etherification of Hydroxyl Groups
The hydroxyl groups can also be converted to ethers, allowing for the introduction of different alkyl or aryl groups.
General Protocol (Williamson Ether Synthesis):
-
Treat 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMF) to deprotonate the hydroxyl groups and form the corresponding alkoxides.
-
Add an alkyl halide (e.g., alkyl iodide, bromide, or chloride) to the reaction mixture.
-
Heat the reaction to drive it to completion.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Purify the ether derivative using standard techniques.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the synthesis of the parent compound and a conceptual workflow for the derivatization of the dihydroxy analog.
Caption: Synthesis of 1,4-Piperazinedipropanesulfonic acid.
Caption: Conceptual workflow for derivatization.
Conclusion
This document provides a starting point for researchers working with 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-. While direct synthetic protocols for its derivatives are scarce, the provided information on the synthesis of the parent compound and general derivatization strategies for piperazine scaffolds offers a solid foundation for further research and development. The unique combination of a piperazine core, sulfonic acid groups, and hydroxyl functionalities makes this compound and its potential derivatives promising candidates for a range of applications. Researchers are encouraged to adapt and optimize the outlined general protocols to suit their specific synthetic targets.
References
Troubleshooting & Optimization
troubleshooting experiments with 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-
Disclaimer: Limited specific experimental data is publicly available for 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-. This guide is based on its chemical structure and the known properties of similar zwitterionic buffers, such as piperazine and sulfonic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-?
A1: It is a chemical compound featuring a central piperazine ring, a six-membered ring with two opposing nitrogen atoms. Propanesulfonic acid groups with hydroxyl (dihydroxy) modifications are attached to these nitrogens.[1] Its structure, containing both acidic sulfonic acid groups and basic piperazine nitrogens, suggests it behaves as a zwitterionic or "Good's" buffer, which is useful for maintaining a stable pH in biological experiments.[2][3]
Q2: What are the key chemical and physical properties of this compound?
A2: While extensive experimental data is scarce, we can summarize its computed properties. Similar piperazine-based sulfonic acid buffers are typically white crystalline powders with high water solubility.[3]
Table 1: Physicochemical Properties of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂N₂O₈S₂ | [1] |
| Molecular Weight | 362.4 g/mol | [1] |
| Appearance | White crystalline powder (predicted) | General Knowledge |
| Solubility | High water solubility (predicted) | [3] |
| XLogP3 | -7.9 (Computed) | [1] |
Q3: What is the likely effective pH buffering range for this compound?
Q4: Can this buffer interact with metal ions in my experiment?
A4: Yes, this is a possibility. Zwitterionic N-substituted aminosulfonic acids, often used as biological buffers, can complex with metal ions.[2] The piperazine ring and hydroxyl groups could potentially chelate certain metal cations. This is a critical consideration for experiments involving metalloenzymes or requiring specific metal ion concentrations, as the buffer could sequester ions and inhibit activity. It is advisable to perform control experiments to assess any potential interference.
Troubleshooting Guide
Q1: I'm having trouble completely dissolving the compound in water. What should I do?
A1:
-
Check Water Purity: Ensure you are using high-purity, deionized water. Contaminants can sometimes affect solubility.
-
Gentle Heating: Try gently warming the solution (e.g., to 37°C) while stirring. Do not boil, as this could risk degradation.
-
pH Adjustment: The solubility of zwitterionic compounds can be pH-dependent. The compound may be least soluble at its isoelectric point. Try adjusting the pH slightly up or down with a dilute acid (like HCl) or base (like NaOH) to see if dissolution improves. Piperazine itself has limited water solubility that can be affected by the presence of CO2 and solution temperature.[4]
-
Increase Volume: You may be attempting to create a supersaturated solution. Re-calculate your concentrations and ensure you are not exceeding the compound's solubility limit.
Q2: The pH of my final buffer solution is unstable or drifts over time. What is the cause? A2:
-
Inadequate Buffering Capacity: Ensure your working pH is within the optimal buffering range of the compound (likely pH 6.0-8.0). A buffer is most effective at a pH close to its pKa.[5]
-
Temperature Effects: The pKa of some buffers, particularly those with amine groups like Tris, can be sensitive to temperature changes.[6][7] If your experiments are conducted at a different temperature than where you prepared the buffer, the pH may shift. Calibrate your pH meter at the experimental temperature.
-
CO₂ Absorption: Solutions with a pH above 7 can absorb atmospheric CO₂, which forms carbonic acid and lowers the pH. Prepare the buffer fresh and keep it in a tightly sealed container.
-
Degradation: Although sulfonic acid buffers are generally stable, prolonged storage at non-ideal conditions (e.g., exposed to light, non-sterile) could lead to degradation.
Q3: My experimental results are inconsistent or show inhibition after introducing the buffer. What could be the problem?
A3:
-
Buffer-Analyte Interaction: The buffer molecule itself may be interacting with your protein, enzyme, or other critical components.[6] Some biological buffers can inhibit enzyme activity or interfere with protein stability. Run a control experiment with a different, structurally unrelated buffer (e.g., a phosphate-based buffer) to see if the issue persists.
-
Metal Ion Chelation: As mentioned in the FAQ, the buffer might be chelating essential metal ions.[2] Try supplementing your reaction with a small amount of the required metal ion or choose a buffer known for low metal-binding affinity.
-
Impure Buffer Stock: Impurities from the synthesis of the buffer, such as free amines or other reactive species, could be interfering with your assay. Ensure you are using a high-purity grade of the compound.
Experimental Protocols
Protocol 1: Preparation of a 0.5 M Stock Solution
-
Calculation: To prepare 100 mL of a 0.5 M stock solution, calculate the required mass of the compound:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.5 mol/L × 0.1 L × 362.4 g/mol = 18.12 g
-
-
Dissolution:
-
Weigh out 18.12 g of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-.
-
Add it to a 200 mL beaker containing approximately 80 mL of high-purity, deionized water.
-
Place the beaker on a magnetic stir plate and add a stir bar. Stir until the powder is fully dissolved. Gentle warming may be applied if needed.
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask to ensure a complete transfer.
-
Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
-
Storage:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a sterile, clearly labeled storage bottle. Store at 4°C for short-term use. For long-term storage, consider filtration through a 0.22 µm filter and storing in aliquots at -20°C.
-
Protocol 2: Preparation of a 50 mM Working Buffer at pH 7.4
-
Dilution:
-
Pipette 10 mL of the 0.5 M stock solution into a 100 mL beaker containing about 80 mL of deionized water. This creates a 10-fold dilution to a final concentration of 50 mM in 100 mL.
-
-
pH Adjustment:
-
Place the beaker on a stir plate with a stir bar and place a calibrated pH electrode into the solution.
-
Monitor the pH. Slowly add a dilute solution of NaOH (e.g., 1 M) dropwise to raise the pH. If you overshoot, use a dilute solution of HCl (e.g., 1 M) to lower it.
-
Continue adding the base until the pH meter reads a stable 7.40.
-
-
Final Volume:
-
Transfer the pH-adjusted solution to a 100 mL volumetric flask.
-
Add deionized water to bring the final volume to the 100 mL mark.
-
-
Final Check & Storage:
-
Cap and mix the solution. Re-check the pH to ensure it is accurate.
-
Use the buffer fresh or store at 4°C in a sealed container for a limited time.
-
Mandatory Visualizations
References
- 1. 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- | C10H22N2O8S2 | CID 109211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. interchim.fr [interchim.fr]
- 4. sintef.no [sintef.no]
- 5. Are buffers really that important? | Blog | Biosynth [biosynth.com]
- 6. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Degradation of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- in solution.
Frequently Asked Questions (FAQs)
Q1: What is 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- and what are its common applications?
A1: 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- is a chemical compound characterized by a piperazine core functionalized with two hydroxypropanesulfonic acid groups. Its structure suggests potential applications as a buffering agent in biological systems, a building block in chemical synthesis, and a candidate for pharmaceutical development due to its potential biological activity. The sulfonic acid groups provide high water solubility and buffering capacity, while the piperazine ring and hydroxyl groups offer sites for further chemical modification.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The degradation of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- in solution is primarily influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4] The stability of the compound can vary significantly under different storage and experimental conditions.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation: The piperazine ring and the secondary hydroxyl groups are susceptible to oxidation. This can lead to the formation of N-oxides, ring-opening products, or ketones.
-
Hydrolysis: While the sulfonic acid and C-N bonds are generally stable, extreme pH and high temperatures could promote hydrolysis, although this is less likely under typical experimental conditions.
-
Thermal Degradation: Elevated temperatures can lead to the cleavage of the propanesulfonic acid side chains from the piperazine ring.[5]
-
Photodegradation: Exposure to UV or high-intensity visible light can induce photolytic cleavage of bonds within the molecule.
Q4: How can I monitor the degradation of my compound?
A4: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC), preferably with a mass spectrometry (MS) detector. An HPLC method can separate the parent compound from its degradation products, while MS can help in their identification. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize degradation products if they are present in sufficient quantities.
Q5: What are the expected degradation products?
A5: While specific degradation products have not been reported in the literature for this exact molecule, based on the degradation of similar structures, potential degradation products could include:
-
Piperazine
-
2,3-dihydroxypropanesulfonic acid
-
N-oxides of the parent compound
-
Aldehydes or ketones resulting from the cleavage of the diol.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of parent compound peak intensity in HPLC analysis. | Degradation of the compound due to improper storage or experimental conditions. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (typically 2-8 °C) and protected from light. 2. Check Solution pH: Extreme pH values can accelerate degradation. Ensure the pH of your solution is within a stable range (typically near neutral, unless the experiment requires otherwise). 3. Minimize Exposure to Light: Use amber vials or cover containers with aluminum foil. 4. Avoid High Temperatures: Do not expose the solution to high temperatures for prolonged periods unless it is part of a stress testing protocol. |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products. | 1. Perform Forced Degradation Studies: Subject the compound to controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming if the new peaks are indeed degradants. 2. Use a Diode Array Detector (DAD) or Mass Spectrometer (MS): A DAD can provide UV spectra of the new peaks, which can help in their initial characterization. An MS detector will provide mass information, which is crucial for identifying the degradation products. |
| Precipitation or color change in the solution. | Significant degradation leading to the formation of insoluble products or chromophores. | 1. Investigate the Precipitate: If possible, isolate and analyze the precipitate to identify its composition. 2. Review Formulation Components: Check for potential incompatibilities between the compound and other components in the solution. 3. Adjust Storage Conditions: Lowering the storage temperature (without freezing) might prevent precipitation. |
| Inconsistent experimental results. | Variable degradation of the compound across different experimental runs. | 1. Standardize Solution Preparation: Ensure that the procedure for preparing the solution is consistent, including the source of the solvent, the order of addition of components, and the final pH. 2. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment to minimize the impact of time-dependent degradation. 3. Include a Standard: Run a standard sample of the compound with each experiment to monitor its stability. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To generate potential degradation products of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- under various stress conditions.
Materials:
-
1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with UV/DAD and/or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC method to determine the extent of degradation and the profile of degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the retention times and peak areas of the degradation products.
-
If using an MS detector, determine the mass-to-charge ratio (m/z) of the degradation products to propose their structures.
Summary of Typical Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Degradation Level | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 48 hours | 5 - 20% | Minimal degradation expected |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 48 hours | 5 - 20% | Minimal degradation expected |
| Oxidation | 3% H₂O₂ | 24 hours | 10 - 40% | N-oxides, ring-opened products |
| Thermal | 80°C | 48 hours | 10 - 30% | Cleavage of side chains |
| Photolytic | ICH Q1B conditions | As per guideline | Variable | Cleavage of various bonds |
Visualizations
Caption: Forced Degradation Experimental Workflow.
Caption: Hypothesized Degradation Pathways.
References
- 1. Chemical Degradation → Term [climate.sustainability-directory.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. Chemical Degradation Processes → Term [pollution.sustainability-directory.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
potential interferences of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- in biochemical assays
Welcome to the technical support center for 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- (POPSO) buffer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound buffer effectively in their biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-, commonly known as this compound, is a zwitterionic biological buffer. Zwitterionic buffers are characterized by having both a positive and negative charge on their structure, which generally makes them less likely to interact with biological molecules. This compound is used in a variety of biochemical and biological applications to maintain a stable pH.
Q2: What are the key properties of this compound buffer?
| Property | Value |
| pKa at 25°C | 7.8 |
| Useful pH Range | 7.2 - 8.5 |
| Molecular Formula | C₁₀H₂₂N₂O₈S₂ |
| Molecular Weight | 362.42 g/mol |
Q3: Are there any known interferences of this compound in common biochemical assays?
While specific, documented interferences of this compound in biochemical assays are not widely reported in scientific literature, it is crucial to recognize that any buffer can potentially influence assay results. As a zwitterionic buffer, this compound is designed to be inert in biological reactions.[1] However, researchers should always perform validation experiments to ensure buffer compatibility with their specific assay system.
Q4: How should this compound buffer be prepared and stored?
For optimal performance and to avoid potential issues, this compound buffer solutions should be prepared with high-purity water and filtered through a 0.22 µm filter. Store the solution at 2-8°C to minimize the risk of microbial growth and degradation.
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound buffer in biochemical assays.
Problem 1: I am observing lower than expected enzyme activity in my assay when using this compound buffer.
Possible Causes and Solutions:
-
Suboptimal pH: While this compound has a broad buffering range, the optimal pH for your specific enzyme may lie at the edge of or outside this range.
-
Troubleshooting Step: Verify the pH of your final assay solution. Prepare the this compound buffer at a range of pH values within its buffering capacity to determine the optimal pH for your enzyme.
-
-
Buffer-Enzyme Interaction: Although designed to be inert, a component of the buffer solution could be interacting with your enzyme.
-
Troubleshooting Step: Test a different zwitterionic buffer with a similar pKa, such as HEPES or PIPES, to see if the issue persists.[1] If the activity changes significantly with a different buffer, this suggests a specific interaction with this compound.
-
-
Incorrect Buffer Concentration: The ionic strength of the buffer can affect enzyme kinetics.
-
Troubleshooting Step: Vary the concentration of the this compound buffer to see if it impacts enzyme activity.
-
Problem 2: I am seeing a precipitate form in my assay solution containing this compound buffer.
Possible Causes and Solutions:
-
Interaction with Metal Ions: Some buffers can chelate metal ions, leading to precipitation or inhibition of metalloenzymes.
-
Troubleshooting Step: If your assay contains divalent cations (e.g., Mg²⁺, Ca²⁺), consider if the this compound buffer is interacting with them. You may need to adjust the concentration of the metal ions or choose a buffer known to have low metal-binding capacity.
-
-
Poor Solubility of a Reagent: One of the components of your assay may have limited solubility in the this compound buffer at the working concentration and pH.
-
Troubleshooting Step: Prepare each assay component individually in the this compound buffer to identify the source of the precipitate. Adjusting the pH or the concentration of the problematic reagent may resolve the issue.
-
Experimental Protocols and Workflows
Protocol: Validating a New Buffer in an Enzyme Assay
-
Prepare Stock Solutions: Prepare a 1 M stock solution of this compound buffer and adjust the pH to the desired value. Also, prepare stock solutions of your enzyme, substrate, and any cofactors in a minimal amount of a known, non-interfering buffer or water.
-
Determine Optimal Buffer Concentration: Set up a series of reactions with varying concentrations of this compound buffer (e.g., 25 mM, 50 mM, 100 mM, 200 mM) while keeping the concentrations of the enzyme, substrate, and other components constant.
-
Determine Optimal pH: Using the optimal buffer concentration determined in the previous step, set up a series of reactions where the pH of the this compound buffer is varied across its effective range (e.g., pH 7.2, 7.5, 7.8, 8.2, 8.5).
-
Run Control Experiments: Perform the assay in a previously validated buffer system as a positive control. A negative control without the enzyme should also be included.
-
Measure and Analyze: Measure the reaction rates and compare the results. A successful validation will show comparable or improved enzyme activity in the this compound buffer compared to the control buffer, with no precipitate formation or other anomalies.
Workflow for Investigating Suspected Buffer Interference
References
purification methods for 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-
Technical Support Center: Purification of Piperazine-Based Sulfonic Acids
This guide provides troubleshooting and frequently asked questions for the purification of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, and related zwitterionic biological buffers.
Troubleshooting Guide
Issue 1: The purified buffer solution has a yellow or brown tint.
-
Question: I performed a recrystallization, but my final product, when dissolved, is not colorless. How can I remove colored impurities?
-
Answer: The presence of color indicates persistent organic impurities that were not removed by recrystallization alone. An effective method to remove these is treatment with activated carbon.[1] Activated carbon has a high surface area with micropores that adsorb colored organic molecules.[1][2]
Recommended Action:
-
Dissolve the impure solid in the minimum amount of hot solvent (e.g., water or an alcohol/water mixture).
-
Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping (sudden, violent boiling).
-
Stir the mixture and gently boil for 5-10 minutes.
-
Perform a hot filtration using fluted filter paper to remove the activated carbon. The filtrate should be colorless.
-
Allow the filtrate to cool slowly to form pure, colorless crystals.[3]
-
Issue 2: The final product has low purity or poor crystal formation after recrystallization.
-
Question: My recrystallization resulted in a low yield of powder-like crystals, and the purity did not improve significantly. What went wrong?
-
Answer: This issue often stems from the choice of solvent or the cooling rate. For zwitterionic compounds, solubility is highly dependent on the solvent's polarity and temperature.[4] Rapid cooling ("crashing out") can trap impurities within the crystal lattice, leading to poor purity and small crystal size.[4][5][6]
Recommended Action:
-
Solvent Selection: Ensure you are using an appropriate solvent system. The ideal solvent should fully dissolve the compound when hot but have low solubility when cold.[7] For polar, zwitterionic compounds, mixtures like ethanol/water or methanol/water are often effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath.[4][6] Slow cooling encourages the formation of larger, purer crystals.[7] Once the solution has reached room temperature and crystal formation has ceased, you can then place it in an ice bath to maximize the yield.[7]
-
Minimum Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a low or no yield upon cooling.[6][7]
-
Issue 3: The buffer interferes with biological assays due to metal ion contamination.
-
Question: My experiments are showing inconsistent results, and I suspect heavy metal contamination in my purified buffer. How can I remove trace metal ions?
-
Answer: Piperazine-based buffers can chelate metal ions, which may be introduced during synthesis or from glassware. These ions can inhibit enzymatic reactions or catalyze unwanted side reactions.
Recommended Action:
-
Chelating Agent Treatment: Dissolve the buffer in high-purity water. Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[8]
-
Ion-Exchange Chromatography: For a more rigorous purification, pass a concentrated solution of the buffer through a column packed with a cation-exchange resin.[9][10][11] The resin will bind positively charged metal ions, allowing the zwitterionic buffer to pass through. This is particularly effective for removing divalent cations like Mg²⁺ and Ca²⁺.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose purification method for a novel piperazine-based sulfonic acid buffer?
-
A1: A multi-step approach is recommended for achieving high purity. Start with a recrystallization from an appropriate solvent system (e.g., water/alcohol) to remove the bulk of impurities.[3] If the resulting product is colored, follow up with an activated carbon treatment.[1] For applications requiring extremely low levels of metal contaminants, a final purification step using ion-exchange chromatography is advisable.[9][12]
-
-
Q2: How do I choose the right type of ion-exchange resin for my buffer?
-
A2: The choice depends on the charge of the impurities you want to remove. To remove cationic impurities (like heavy metals), use a cation-exchange resin , which has negatively charged groups.[9][11] To remove anionic impurities, use an anion-exchange resin , which has positively charged groups.[9][11] Since the target compound is a zwitterion, its net charge will depend on the pH. Adjusting the pH of the solution can be used to selectively bind either the compound or the impurities to the resin.
-
-
Q3: Can I use activated carbon and ion-exchange chromatography in the same process?
-
A3: Yes. It is best to perform the activated carbon treatment first to remove organic and colored impurities that could foul the ion-exchange resin.[13][14] After the carbon treatment and filtration, the resulting clear solution can then be passed through an ion-exchange column for final polishing to remove ionic impurities.
-
-
Q4: My buffer solution's pH is not stable. Could this be a purity issue?
-
A4: Yes, this can be a sign of impurities. The presence of acidic or basic contaminants will affect the buffer's pKa and its ability to maintain a stable pH. Proper purification by methods like recrystallization and ion-exchange chromatography should remove these ionic impurities and result in a stable, reliable buffer solution.
-
Data Presentation
Table 1: Summary of Purification Methods and Expected Outcomes
| Purification Method | Target Impurities | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Bulk organic/inorganic impurities, side-products | 98.0 - 99.5% | Simple, cost-effective, good for large scales.[3] | Solvent selection can be difficult; may not remove closely related impurities.[4] |
| Activated Carbon | Colored organic compounds, high molecular weight organics | >99.5% (colorless) | Highly effective for removing color and trace organics.[1][2] | Can lead to product loss due to adsorption; requires hot filtration. |
| Ion-Exchange | Trace metal ions (e.g., Fe³⁺, Cu²⁺), other ionic species | >99.9% (metal-free) | Highly selective for ionic impurities; provides very high purity.[9][10] | More complex setup; resin capacity is limited.[15] |
Experimental Protocols
Protocol 1: Recrystallization from a Water/Ethanol Solvent System
-
Dissolution: Place 10 g of the crude 1,4-Piperazinedipropanesulfonic acid derivative in a 250 mL Erlenmeyer flask. Add 50 mL of deionized water and heat the mixture on a hot plate with stirring until it boils.
-
Solubilization: While maintaining a gentle boil, add ethanol dropwise until the solid completely dissolves. Note the total volume of ethanol added.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Crystal formation should begin as the solution cools.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture, followed by a wash with ice-cold ethanol to facilitate drying.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification via Cation-Exchange Chromatography
-
Resin Preparation: Swell a strong acid cation-exchange resin (e.g., Dowex 50WX8) in deionized water. Pack the resin into a chromatography column and wash it extensively with 3-5 column volumes of deionized water until the eluent is neutral and has low conductivity.
-
Sample Preparation: Prepare a 1 M stock solution of the buffer to be purified in deionized water. Adjust the pH to be at least one unit below the lower pKa of the buffer to ensure the sulfonic acid groups are protonated and the piperazine nitrogens might carry a positive charge, though as a zwitterion it should have a net neutral charge over a wide range. The primary goal is to ensure metal ions are cationic.
-
Loading: Load the buffer solution onto the top of the prepared column at a slow flow rate (e.g., 1-2 mL/min).
-
Elution: Elute the column with deionized water. The zwitterionic buffer should elute from the column while the cationic metal impurities remain bound to the resin.
-
Collection & Analysis: Collect fractions of the eluate. Monitor the presence of the buffer in the fractions using a suitable method (e.g., UV-Vis spectroscopy if applicable, or simply by pH and conductivity).
-
Regeneration: (Optional but recommended) After use, regenerate the column by washing with a strong acid (e.g., 1 M HCl) to remove the bound metal ions, followed by a thorough rinse with deionized water.
Visualizations
Caption: General purification workflow for piperazine-based sulfonic acid buffers.
Caption: Troubleshooting decision tree for buffer purification issues.
References
- 1. Activated carbon - Wikipedia [en.wikipedia.org]
- 2. Activated Carbon Filtration [watertreatmentguide.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Stability of 1,4-Piperazinedipropanesulfonic Acid and β1,β4-Dihydroxy Compounds
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability of β1,β4-dihydroxy compounds when using 1,4-Piperazinedipropanesulfonic acid (PIPPS) as a buffering agent. The following guides provide answers to frequently asked questions and troubleshooting advice for common experimental issues.
A Note on "beta1,beta4-dihydroxy-" Compounds: The term "β1,β4-dihydroxy-" does not define a complete chemical structure but rather a structural motif. The stability of such a compound is critically dependent on the overall molecular scaffold (e.g., aliphatic chain, aromatic ring, steroid backbone). This guide will address the general principles of how pH can affect dihydroxy functionalities and their interaction with a PIPPS buffer system.
Frequently Asked Questions (FAQs)
Q1: What is 1,4-Piperazinedipropanesulfonic acid (PIPPS) and what is its effective buffering range?
1,4-Piperazinedipropanesulfonic acid, commonly known as PIPPS, is a zwitterionic biological buffer.[1][2] It is valued in biochemical and biological research for its ability to maintain a stable pH.[1][3] The molecule features a central piperazine ring with two propanesulfonic acid chains, which provide its buffering capacity.[3] PIPPS has two pKa values, pKa1 = 3.73 and pKa2 = 7.96 (at 100 mM, 25°C), and is most effective in the pH range of 6.8 to 9.2.[4][5]
Q2: How does PIPPS generally behave in terms of chemical stability?
PIPPS is a chemically stable compound under standard ambient conditions (room temperature).[6] Its sulfonic acid groups are strong acids and fully ionize in aqueous solutions.[3][7] While sulfonic acids can undergo hydrolysis at very high temperatures (above 200°C), this is not a concern under typical experimental conditions.[8] It is recommended to store PIPPS in a dry, tightly closed container at temperatures between +2°C to +8°C for long-term stability.[5][6]
Q3: What are the general effects of pH on the stability of β1,β4-dihydroxy compounds?
The stability of compounds containing dihydroxy (two -OH) groups can be significantly influenced by pH. The specific effects depend on the overall structure of the molecule.
-
Acidic Conditions (Low pH): Low pH can catalyze dehydration (elimination) reactions, especially if one of the hydroxyl groups is on a carbon adjacent to a site of unsaturation or a carbocation-stabilizing group.
-
Alkaline Conditions (High pH): High pH can lead to deprotonation of the hydroxyl groups, forming alkoxides. These are much more susceptible to oxidation than the protonated hydroxyl groups. For dihydroxybenzenes (like catechol or resorcinol derivatives), high pH can facilitate oxidation to form quinone-type structures, often accompanied by a color change.[9]
-
Hydrolysis: If the dihydroxy compound is part of a larger molecule containing pH-labile functional groups like esters or amides, both acidic and basic conditions can catalyze hydrolysis, leading to degradation.[10]
Q4: Are there any known incompatibilities between PIPPS and β1,β4-dihydroxy compounds?
There are no widespread, documented incompatibilities between the PIPPS buffer itself and dihydroxy compounds. PIPPS is considered a non-metal complexing buffer.[5] However, issues can arise from the pH maintained by the buffer rather than a direct reaction with the buffer molecule. For example, if a specific β1,β4-dihydroxy compound is unstable at a pH of 8.0, using PIPPS to buffer at this pH will result in degradation. The problem is the pH, not the PIPPS.
Troubleshooting Guides
Issue 1: My β1,β4-dihydroxy compound is degrading in a PIPPS-buffered solution.
Possible Cause: The pH of the buffer is outside the stability range of your compound.
Troubleshooting Steps:
-
Confirm Degradation: Use an appropriate analytical method (e.g., HPLC, LC-MS) to confirm the loss of the parent compound and the appearance of degradation products.
-
Conduct a Forced Degradation Study: Prepare several small-scale solutions of your compound in buffers of varying pH (e.g., pH 3, 5, 7, 9, 11). Incubate them under the same conditions as your experiment and monitor the compound's concentration over time. This will identify the pH range where your compound is most stable.
-
Adjust Buffer pH: If the forced degradation study indicates instability at your current experimental pH, adjust the PIPPS buffer to a pH within the compound's stable range. If the stable range is outside the effective buffering capacity of PIPPS (6.8-9.2), you must select a different buffer system.
Issue 2: The color of my experimental solution is changing over time.
Possible Cause: Oxidation of the dihydroxy compound. This is particularly common for aromatic dihydroxy compounds (phenols) at neutral to alkaline pH.
Troubleshooting Steps:
-
Lower the pH: Check if the color change is less pronounced at a lower pH. Oxidation is often slower under more acidic conditions.
-
Deoxygenate Solutions: Before adding your compound, sparge the buffer solution with an inert gas like nitrogen or argon to remove dissolved oxygen. Oxygen is a key reactant in many oxidation pathways.
-
Add Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the buffer. Note: You must first verify that the antioxidant does not interfere with your experiment or react with your compound of interest.
-
Protect from Light: Some degradation pathways are photochemical. Store your solutions in amber vials or protect them from light to see if this mitigates the color change.
Experimental Protocols
Protocol 1: Preparation of a 100 mM PIPPS Buffer Solution (pH 7.5)
-
Materials:
-
1,4-Piperazinedipropanesulfonic acid (PIPPS), MW: 330.42 g/mol [3]
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized (DI) water
-
Calibrated pH meter
-
-
Procedure:
-
Weigh out 3.304 g of PIPPS for 100 mL of buffer solution.
-
Add the PIPPS powder to a beaker containing approximately 80 mL of DI water.
-
Stir with a magnetic stir bar until the powder is fully dissolved.
-
Place the calibrated pH meter electrode into the solution.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH.
-
Continue adding NaOH until the pH reaches 7.5.
-
Transfer the solution to a 100 mL volumetric flask.
-
Add DI water to bring the final volume to the 100 mL mark.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Store the buffer at 4°C.
-
Protocol 2: HPLC-Based Stability Assessment of a β1,β4-Dihydroxy Compound
-
Objective: To determine the stability of a target compound over time at a specific pH.
-
Procedure:
-
Prepare a stock solution of your β1,β4-dihydroxy compound in a suitable solvent (e.g., methanol, DMSO).
-
Prepare the PIPPS buffer at the desired experimental pH (e.g., 7.5).
-
Spike the buffer with the compound stock solution to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting pH and stability.
-
Immediately after preparation (t=0), take an aliquot, dilute if necessary, and inject it into a validated HPLC system to determine the initial peak area of the compound.
-
Store the remaining solution under your intended experimental conditions (e.g., 25°C, protected from light).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw further aliquots, dilute, and inject them into the HPLC.
-
Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. A loss of >5-10% typically indicates meaningful degradation. Monitor the chromatograms for the appearance and growth of new peaks, which correspond to degradation products.
-
Data Summary
Table 1: Properties of 1,4-Piperazinedipropanesulfonic acid (PIPPS)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂N₂O₆S₂ | [3] |
| Molecular Weight | 330.42 g/mol | [5] |
| pKa1 (25°C) | 3.73 | [5] |
| pKa2 (25°C) | 7.96 | [5] |
| Useful pH Range | 6.8 – 9.2 | [4] |
Table 2: General Impact of pH on Dihydroxy Compound Stability
| Condition | Potential Degradation Pathway | Common Structural Motifs Affected |
| Acidic pH (< 5) | Acid-catalyzed dehydration/elimination | Aliphatic diols, especially secondary/tertiary alcohols |
| Acid-catalyzed hydrolysis | Compounds also containing ester, glycosidic, or acetal bonds[10][11] | |
| Neutral pH (6-8) | Slow oxidation (can be catalyzed by light or trace metals) | Aromatic diols (phenols), compounds with allylic alcohols |
| Alkaline pH (> 8) | Base-catalyzed oxidation | Aromatic diols (e.g., catechol derivatives)[9] |
| Base-catalyzed hydrolysis | Compounds also containing ester or amide bonds[10] |
Visual Guides
Caption: Troubleshooting workflow for addressing compound instability.
Caption: Potential degradation pathways for a dihydroxy compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,4-Piperazinedipropanesulfonic acid (5625-56-9) for sale [vulcanchem.com]
- 4. PIPPS Buffer - Produtos - Hopax Fine Chemicals [hopaxfc.com]
- 5. 1,4-Piperazinedipropanesulfonic acid Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 9. Catechol - Wikipedia [en.wikipedia.org]
- 10. Hydrolysis - Wikipedia [en.wikipedia.org]
- 11. Sucrose - Wikipedia [en.wikipedia.org]
common errors in preparing piperazine-based buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine-based buffers.
Frequently Asked Questions (FAQs)
Q1: My final buffer pH is incorrect after dissolving the piperazine-based buffer powder and adjusting the volume. What went wrong?
A1: Several factors can contribute to an incorrect final pH:
-
Temperature Effects: The pKa of many buffers, including piperazine-based buffers, is temperature-dependent. If you adjust the pH at a temperature different from your experimental temperature, the pH will shift. It is crucial to adjust the pH at the temperature at which the experiment will be performed.
-
Inaccurate Measurement: Ensure your pH meter is properly calibrated with fresh, certified calibration standards. Inaccurate measurements are a common source of error.
-
Improper Dissolution: Some piperazine buffers, like PIPES, have low solubility in their free acid form.[1] Incomplete dissolution before pH adjustment can lead to inaccurate readings. It is often necessary to add a base (e.g., NaOH or KOH) to fully dissolve the buffer powder before making final pH adjustments.[1]
-
Contamination: Contamination of your deionized water with acids or bases can alter the final pH. Ensure you are using high-purity water.
Q2: I observed a precipitate in my piperazine-based buffer solution after preparation or during storage. What is the cause and how can I prevent it?
A2: Precipitation in piperazine-based buffers can be caused by several factors:
-
Low Solubility: As mentioned, some piperazine buffers like PIPES have limited solubility, especially at lower pH values.[1] Preparing the buffer at a concentration above its solubility limit will result in precipitation.
-
Interaction with Metal Ions: Piperazine buffers can form complexes with certain metal ions, leading to precipitation.[2] Avoid using containers made of materials that can leach metal ions.[3]
-
Temperature Effects: The solubility of buffers can be temperature-dependent. A buffer prepared at room temperature may precipitate when stored at a lower temperature (e.g., 4°C).
-
Contamination: Microbial contamination can lead to changes in the buffer composition and precipitation. It is recommended to sterilize buffer solutions, for example, by filtering through a 0.22 µm filter.[4]
Q3: My buffer's pH is drifting during my experiment. What are the common causes?
A3: pH drift during an experiment can be a significant issue. Here are some common causes:
-
CO2 Absorption: Buffers with a pH above 7 can absorb atmospheric CO2, which forms carbonic acid and lowers the pH.[5] It is advisable to keep buffer containers tightly sealed when not in use.
-
Temperature Fluctuations: As the pKa of piperazine buffers is temperature-dependent, fluctuations in the experimental temperature will cause the pH to drift.[4][6]
-
Reaction with Experimental Components: The buffer itself may react with components in your experimental system, leading to a change in pH.
-
Microbial Growth: Microbial contamination can alter the pH of the buffer over time. Storing buffers at 4°C and using sterile techniques can help mitigate this.[4]
Q4: Can I autoclave piperazine-based buffers for sterilization?
A4: Autoclaving is generally not recommended for all piperazine-based buffers. High temperatures and pressure during autoclaving can cause some buffers, like PIPES, to decompose, which can affect their buffering capacity and potentially release harmful substances.[7] For buffers like HEPES, filtration through a 0.22 µm filter is the preferred method of sterilization.[4]
Q5: My cells are showing signs of toxicity after using a HEPES-buffered medium. What could be the reason?
A5: While HEPES is widely used in cell culture, it can exhibit cytotoxicity under certain conditions:
-
High Concentrations: At high concentrations (typically above 25 mM), HEPES can be toxic to some cell lines.[8] It's important to use the recommended concentration for your specific cell type.
-
Light-Induced Toxicity: In the presence of light, HEPES can generate hydrogen peroxide, which is toxic to cells.[9][10] Therefore, HEPES-containing media should be stored in the dark.[9]
Quantitative Data for Common Piperazine-Based Buffers
The following table summarizes key quantitative data for several common piperazine-based buffers to aid in buffer selection and preparation.
| Buffer | pKa at 25°C | d(pKa)/dT (°C⁻¹) | Useful pH Range |
| PIPES | 6.76 | -0.0085 | 6.1 - 7.5 |
| HEPES | 7.48 | -0.014 | 6.8 - 8.2 |
| EPPS | 8.00 | -0.011 | 7.3 - 8.7 |
| HEPPSO | 7.85 | -0.010 | 7.1 - 8.5 |
| POPSO | 7.80 | -0.013 | 7.2 - 8.5 |
Experimental Protocols
Preparation of 1 M PIPES Stock Solution (pH 6.8)
Materials:
-
PIPES (free acid)
-
10 M NaOH or KOH solution
-
High-purity deionized water
-
Calibrated pH meter and probe
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
To prepare 1 L of 1 M PIPES stock solution, weigh out the appropriate amount of PIPES (free acid).
-
Add the PIPES powder to a beaker containing approximately 800 mL of deionized water.
-
Stir the solution vigorously using a stir plate and stir bar. The PIPES free acid has low solubility and will not dissolve completely.
-
Slowly add the 10 M NaOH or KOH solution dropwise while monitoring the pH. As the pH increases, the PIPES will dissolve. Continue adding the base until the PIPES is fully dissolved and the pH is close to 6.8.
-
Carefully adjust the final pH to 6.8 with the base.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.
-
Sterilize by filtration through a 0.22 µm filter and store at 4°C.
Preparation of 1 M HEPES Stock Solution (pH 7.5)
Materials:
-
HEPES (free acid)
-
10 M NaOH or KOH solution
-
High-purity deionized water
-
Calibrated pH meter and probe
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
To prepare 1 L of 1 M HEPES stock solution, weigh out 238.3 g of HEPES (free acid).[11]
-
Add the HEPES powder to a beaker containing approximately 800 mL of deionized water.[1][11]
-
Stir the solution until the HEPES is completely dissolved.
-
Slowly add the 10 M NaOH or KOH solution while monitoring the pH to adjust it to 7.5.[1]
-
Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.[11]
-
Sterilize by filtration through a 0.22 µm filter and store at 4°C.
Troubleshooting Workflow
The following diagram provides a logical workflow to troubleshoot common errors encountered during the preparation of piperazine-based buffers.
Caption: A troubleshooting workflow for common piperazine buffer preparation issues.
References
- 1. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. phionics.com [phionics.com]
- 3. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. itwreagents.com [itwreagents.com]
- 5. atlas-scientific.com [atlas-scientific.com]
- 6. researchgate.net [researchgate.net]
- 7. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. How to Prepare HEPES Buffer? [vacutaineradditives.com]
- 9. Top 3 Reasons pH Measurements Drift and Their Solutions - M4 Knick [m4knick.com]
- 10. HEPES - Wikipedia [en.wikipedia.org]
- 11. HEPES (1.0M, pH 7.5) [novoprolabs.com]
Technical Support Center: Mitigating Cytotoxicity of Piperazine Derivatives in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of piperazine derivatives in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful and accurate experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of piperazine derivatives in cell-based assays.
FAQs
1. Why are my piperazine derivatives showing high cytotoxicity across all cell lines, including non-cancerous controls?
-
High Compound Concentration: The most common reason for broad-spectrum cytotoxicity is that the compound concentration is too high. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell lines.
-
Off-Target Effects: Piperazine derivatives can have off-target effects that lead to general cellular toxicity. Consider the chemical structure of your derivative; modifications to the piperazine ring can influence its selectivity and toxicity profile.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Always include a solvent control in your experiments.
-
Compound Instability: The piperazine derivative may be unstable in the culture medium, degrading into toxic byproducts. Assess the stability of your compound under experimental conditions.
2. I am observing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH). Why is this happening?
-
Different Mechanisms of Action: Different assays measure different cellular endpoints. The MTT assay measures metabolic activity, which can be affected by compounds that interfere with mitochondrial function without necessarily causing immediate cell membrane rupture. The LDH assay, on the other hand, measures membrane integrity. A compound might inhibit metabolic activity before causing membrane damage, leading to a discrepancy in the timing and magnitude of the observed cytotoxicity.
-
Compound Interference: Some piperazine derivatives may directly interfere with the assay reagents. For example, a colored compound can interfere with the absorbance reading in an MTT assay, or a compound could inhibit the LDH enzyme activity. It is essential to include proper controls, such as running the assay in a cell-free system with your compound, to check for interference.
3. My results show a decrease in cell viability, but I am not observing classic signs of apoptosis. What other cell death mechanisms could be involved?
-
Necrosis: High concentrations of a compound can induce necrosis, a form of cell death characterized by cell swelling and membrane rupture, rather than the controlled dismantling seen in apoptosis. You can differentiate between apoptosis and necrosis using an Annexin V/Propidium Iodide (PI) assay.
-
Autophagy: Some compounds can induce autophagy, a cellular self-degradation process. While primarily a survival mechanism, excessive autophagy can lead to cell death. This can be assessed by monitoring the formation of autophagosomes (e.g., using LC3-II staining).
-
Cell Cycle Arrest: The compound may be causing cell cycle arrest, leading to a decrease in proliferation without immediate cell death. Cell cycle analysis by flow cytometry can be used to investigate this.[1]
Troubleshooting Common Problems
| Problem | Possible Cause | Suggested Solution |
| High background in MTT/XTT assays | Piperazine derivative is reducing the tetrazolium salt directly. | Run a cell-free control with your compound and the assay reagent. If there is a color change, this indicates direct reduction. Consider using an alternative cytotoxicity assay like LDH or a fluorescent viability dye. |
| Inconsistent IC50/GI50 values | Cell density variation, different passage numbers, or inconsistent incubation times. | Standardize your cell seeding density and use cells within a consistent passage number range. Optimize and strictly adhere to the incubation time for compound treatment. |
| Compound precipitation in culture medium | Poor solubility of the piperazine derivative. | Check the solubility of your compound in the culture medium. You may need to use a lower concentration, a different solvent, or formulate the compound with a solubilizing agent. |
| Low signal in apoptosis assays (e.g., caspase activity) | Incorrect timing of the assay. | Perform a time-course experiment to determine the optimal time point for detecting apoptosis after compound treatment. Caspase activation is a transient event. |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various piperazine derivatives against different cancer cell lines, as reported in the literature. These values (IC50 or GI50) represent the concentration of the compound required to inhibit cell growth or viability by 50%.
Table 1: Cytotoxicity of Various Piperazine Derivatives in Different Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Compound 8 (Imatinib derivative) | K562 (Leukemia) | Annexin V/7-AAD | 2.29 | [2] |
| Compound 9 (Imatinib derivative) | K562 (Leukemia) | Annexin V/7-AAD | 6.1 | [2] |
| Compound 1d (Benzothiazole-piperazine) | HUH-7 (Hepatocellular Carcinoma) | SRB | - | [3] |
| Compound 1d (Benzothiazole-piperazine) | MCF-7 (Breast Cancer) | SRB | - | [3] |
| Compound 1d (Benzothiazole-piperazine) | HCT-116 (Colorectal Cancer) | SRB | - | [3] |
| PCC (Piperazine derivative) | SNU-475 (Liver Cancer) | MTT | 6.98 ± 0.11 | [4] |
| PCC (Piperazine derivative) | SNU-423 (Liver Cancer) | MTT | 7.76 ± 0.45 | [4] |
| C505 (Piperazine derivative) | K562 (Leukemia) | Cell Proliferation | 0.06 - 0.16 | [5][6] |
| Compound 3n (Alepterolic acid derivative) | MDA-MB-231 (Breast Cancer) | MTT | 5.55 ± 0.56 | [7] |
| Compound 9 (Arylpiperazine derivative) | LNCaP (Prostate Cancer) | CCK-8 | < 5 | [8] |
| Compound 15 (Arylpiperazine derivative) | LNCaP (Prostate Cancer) | CCK-8 | < 5 | [8] |
| Compound 8 (Arylpiperazine derivative) | DU145 (Prostate Cancer) | CCK-8 | 8.25 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific cell lines and piperazine derivatives.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of the piperazine derivative and control compounds. Include a solvent control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with the piperazine derivative and controls. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).
-
Incubate for the desired time.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the positive control.
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with the piperazine derivative for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in Piperazine Derivative-Induced Cytotoxicity
Piperazine derivatives can induce cytotoxicity through the modulation of various signaling pathways, often leading to apoptosis. The diagrams below illustrate some of the key pathways involved.
Caption: Experimental workflow for assessing piperazine derivative cytotoxicity.
Caption: Intrinsic and extrinsic apoptosis pathways induced by piperazines.
References
- 1. preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) and Other Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES), a commonly used biological buffer, with other frequently used buffering agents such as HEPES, MOPS, and Tris. The information presented herein is intended to assist researchers in selecting the most appropriate buffer for their specific experimental needs.
Note on the requested compound "1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-": A thorough search of chemical databases and scientific literature did not yield a compound with this exact name. It is possible that this is a non-standard nomenclature or a specific derivative that is not widely documented. The information provided in this guide focuses on the well-characterized and structurally related compound, PIPES.
Comparative Analysis of Biological Buffers
The selection of a suitable buffer is critical for the success of many biological experiments, as maintaining a stable pH is often essential for protein structure, enzyme activity, and cellular integrity. The following tables summarize the key properties of PIPES and its common alternatives.
Table 1: Physicochemical Properties of Common Biological Buffers
| Property | PIPES | HEPES | MOPS | Tris |
| Chemical Name | Piperazine-N,N'-bis(2-ethanesulfonic acid) | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 3-(N-morpholino)propanesulfonic acid | tris(hydroxymethyl)aminomethane |
| pKa at 25°C | 6.8[1] | 7.5[2] | 7.2[3][4] | 8.1 |
| Useful pH Range | 6.1 - 7.5[1][5][6] | 6.8 - 8.2[2][7][8] | 6.5 - 7.9[3][4][9] | 7.1 - 9.1[10] |
| ΔpKa / °C | -0.0085 | -0.014[11] | -0.013[12] | -0.031[13] |
| Solubility in Water | Insoluble, but soluble in aqueous NaOH[7][14][15] | Good[7] | Good[16] | High |
| Metal Ion Binding | Negligible[17][18] | Negligible[2][19] | Minimal[20][21] | Can bind to some metal ions[22] |
| UV Absorbance (260-280 nm) | Low[5] | Low[19] | Low[4][20] | Can interfere with some assays |
Table 2: Application and Compatibility Overview
| Application/Consideration | PIPES | HEPES | MOPS | Tris |
| Cell Culture | Yes, particularly for maintaining physiological pH[6][23] | Widely used, CO2 independent pH control[2][19][24] | Yes, for bacteria, yeast, and mammalian cells[16][20] | Commonly used, but pKa is temperature sensitive[22] |
| Protein Purification | Yes, especially in chromatography[6][7] | Yes, minimal metal ion interference[8] | Yes, provides a stable pH environment[16] | Widely used, but can inhibit some enzymes[22] |
| Enzyme Assays | Suitable due to low metal binding[1] | Good choice for metal-dependent enzymes[2][19] | Suitable for many enzyme assays[21] | Can interfere with some enzyme activities[22] |
| Electrophoresis | Yes, as a running buffer[1] | Can be used | Commonly used for RNA electrophoresis[4][20][21] | A primary component of TAE and TBE buffers[22] |
| Electron Microscopy | Preferred for preserving cellular structures[1][17] | Can be used | Not a primary choice | Not typically used |
| Redox Studies | Not suitable as it can form radicals[7] | Not suitable as it can form radicals[19] | Generally suitable | Generally suitable |
| Interference with Assays | Minimal | Can interfere with the Lowry protein assay and generate H2O2 in light[2][7][19] | Can interfere with Folin protein assay[20] | Can interfere with some assays due to its primary amine |
Experimental Protocols
Preparation of a 0.1 M PIPES Buffer Solution (pH 7.0)
This protocol describes the preparation of a 0.1 M PIPES buffer solution. Due to the low solubility of PIPES free acid in water, a stock solution is typically prepared by dissolving it in a sodium hydroxide solution.
Materials:
-
PIPES (free acid) (MW: 302.37 g/mol )
-
Sodium Hydroxide (NaOH) pellets
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Beaker
Procedure:
-
Weigh PIPES: Weigh out 30.24 g of PIPES (free acid) and place it in a beaker.
-
Add Water: Add approximately 800 mL of deionized water to the beaker.
-
Dissolve with NaOH: While stirring, slowly add a 1 M NaOH solution dropwise until the PIPES powder is completely dissolved. The pH will be alkaline at this point.
-
Adjust pH: Calibrate the pH meter. Carefully add concentrated HCl to the PIPES solution to lower the pH to 7.0.
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.
-
Sterilization: If required for your application, sterilize the buffer solution by filtering it through a 0.22 µm filter. Store at 4°C.
Cell-Based Assay Using a HEPES-Buffered Medium
This protocol provides a general workflow for a cell-based assay where maintaining a stable physiological pH is critical.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
HEPES buffer solution (1 M stock, sterile)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Test compound/drug
-
Assay-specific reagents (e.g., viability dye, luciferase substrate)
Procedure:
-
Prepare Complete Medium: To 500 mL of the base cell culture medium, add 50 mL of FBS, 5 mL of Penicillin-Streptomycin, and 12.5 mL of a 1 M sterile HEPES solution to achieve a final concentration of 25 mM.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at the desired density (e.g., 10,000 cells/well) in 100 µL of the complete, HEPES-buffered medium.
-
Incubation: Incubate the plate at 37°C in a humidified incubator. The HEPES buffer will help maintain the pH of the medium, especially if the incubator's CO2 control is not precise.
-
Treatment: After 24 hours, treat the cells with the test compound at various concentrations.
-
Assay: Following the desired incubation period with the compound, perform the specific cell-based assay according to the manufacturer's protocol (e.g., add viability reagent and measure fluorescence).
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of biological buffers.
Caption: A logical workflow for selecting an appropriate biological buffer.
Caption: A generalized workflow for preparing a biological buffer solution.
Caption: A diagram illustrating the importance of a stable pH in a signaling pathway.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. HEPES - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. dalochem.com [dalochem.com]
- 5. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. biocompare.com [biocompare.com]
- 7. GOODâs BuffersââPIPES and HEPES [yacooscience.com]
- 8. nbinno.com [nbinno.com]
- 9. What factors are related to the stability of MOPS buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. HEPES, TRIS buffer and pH control - บทความ - Hopax Fine Chemicals [hopaxfc.com]
- 11. youtube.com [youtube.com]
- 12. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 13. youtube.com [youtube.com]
- 14. What's the Differences of HEPES and PIPES Buffers? - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 15. Desheng guidance: Don't buy the wrong one, PIPES and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 16. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]
- 17. PIPES - Wikipedia [en.wikipedia.org]
- 18. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 19. Uses and characteristics of HEPES buffer_Chemicalbook [chemicalbook.com]
- 20. What are the applications of MOPS buffer? [vacutaineradditives.com]
- 21. MOPS Buffer [advancionsciences.com]
- 22. youtube.com [youtube.com]
- 23. rpicorp.com [rpicorp.com]
- 24. Tampon HEPES [sigmaaldrich.com]
A Researcher's Guide to Biological Buffers: Alternatives to Piperazine-Based Buffering Agents
An objective comparison of common zwitterionic buffers for biological research, including performance data and detailed experimental protocols.
For researchers, scientists, and drug development professionals, maintaining a stable pH is paramount to the success of countless experiments. While the initially specified compound, 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-, is not commonly referenced in scientific literature, its core structure strongly resembles that of the widely used piperazine-based "Good's buffers". This guide provides a comprehensive comparison of common alternatives to these essential laboratory reagents, focusing on PIPES (Piperazine-N,N'-bis(2-ethanesulfonic acid)) and its functional counterparts: MES (2-(N-morpholino)ethanesulfonic acid), MOPS (3-(N-morpholino)propanesulfonic acid), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).
At a Glance: Key Properties of Common Biological Buffers
The selection of an appropriate buffer is dictated by the specific requirements of the experimental system, primarily the desired pH range. The following table summarizes the key physicochemical properties of PIPES and its common alternatives.
| Buffer | Molecular Weight ( g/mol ) | pKa at 20°C | Useful pH Range | Temperature Effect (ΔpKa/°C) |
| MES | 195.24 | 6.16 | 5.5 - 6.7 | -0.011 |
| PIPES | 302.37 | 6.80 | 6.1 - 7.5 | -0.0085 |
| MOPS | 209.26 | 7.13 | 6.5 - 7.9 | -0.013 |
| HEPES | 238.30 | 7.55 | 6.8 - 8.2 | -0.014 |
Performance Comparison in Key Research Applications
The choice of buffer can significantly impact experimental outcomes. This section provides a comparative overview of these buffers in common research applications, supported by experimental data.
Enzyme Kinetics
The buffer can influence enzyme activity through direct interaction or by affecting the ionization state of the enzyme and substrate.
Key Considerations:
-
Metal Ion Chelation: Buffers like phosphate can chelate divalent cations (e.g., Mg²⁺, Ca²⁺) that are often essential cofactors for enzymes. PIPES, MES, MOPS, and HEPES are known for their negligible metal-binding capacity, making them suitable for studying metal-dependent enzymes.[1][2]
-
pH Optimum: The optimal pH for an enzyme's activity should fall within the buffering range of the chosen buffer.
Experimental Data Snapshot: A study on a catechol 2,3-dioxygenase (BLC23O) demonstrated the significant impact of buffer choice on enzyme kinetics.
| Buffer (at pH 7.4) | K_m_ (mM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (mM⁻¹s⁻¹) |
| HEPES | 0.35 ± 0.01 | 0.29 ± 0.003 | 0.83 |
| Tris-HCl | 0.45 ± 0.01 | 0.33 ± 0.002 | 0.73 |
| Phosphate | 0.24 ± 0.01 | 0.15 ± 0.001 | 0.63 |
This data highlights that while the enzyme had the highest substrate affinity (lowest K_m_) in phosphate buffer, its overall catalytic efficiency was highest in HEPES.
Cell Culture
Maintaining a stable physiological pH is critical for cell viability and growth.
Key Considerations:
-
Buffering Capacity: HEPES is widely used in cell culture because it is effective at maintaining physiological pH (around 7.2-7.4) even with changes in CO₂ concentration.[2]
-
Phototoxicity: HEPES can produce hydrogen peroxide when exposed to light in the presence of riboflavin, which can be toxic to cells. Therefore, solutions containing HEPES should be protected from light.
-
Concentration Effects: High concentrations of some buffers can be detrimental. For example, MES at concentrations above 10 mM can be toxic to plants.[3]
Experimental Data Snapshot: A study comparing the effects of different buffers on copper speciation and its effect on a bacterial bioreporter provides insights into how buffers can modulate the cellular environment.
| Buffer (20 mM, pH 6.8) | Free Cu²⁺ (%) |
| MES | ~90% |
| MOPS | ~80% |
| HEPES | ~75% |
This data shows that MES has the lowest interaction with copper ions, making it a good choice for studies where free metal ion concentration is a critical parameter.[4]
Electrophoresis
The choice of running buffer in gel electrophoresis is crucial for the proper separation of macromolecules.
Key Considerations:
-
pH and Ionic Strength: The pH of the running buffer affects the net charge of the molecules being separated, and thus their migration in the electric field.
-
MOPS in RNA Electrophoresis: MOPS buffer is commonly used in denaturing agarose gel electrophoresis of RNA because it provides a stable pH environment (around 7.0) suitable for maintaining RNA denaturation with formaldehyde.[5][6][7][8]
Experimental Protocols
General Protocol for a Spectrophotometric Enzyme Kinetic Assay
This protocol provides a framework for comparing the effect of different buffers on enzyme activity.
Materials:
-
Spectrophotometer
-
Quartz cuvettes
-
Enzyme solution
-
Substrate solution
-
Buffer solutions (e.g., 50 mM PIPES, MES, MOPS, HEPES at the desired pH)
Procedure:
-
Prepare Reaction Mixture: In a quartz cuvette, combine the buffer solution and the substrate solution. The final volume and concentrations should be kept constant across all buffers tested.
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 3-5 minutes to allow the temperature to equilibrate.[9]
-
Initiate Reaction: Add a small, fixed volume of the enzyme solution to the cuvette, mix quickly by inverting, and immediately start recording the absorbance at the wavelength where the product absorbs.
-
Data Acquisition: Record the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity (V₀).[9]
-
Blank Measurement: Perform a blank measurement for each buffer by following the same procedure but omitting the enzyme. Subtract the blank rate from the sample rate.
-
Comparison: Compare the initial velocities obtained in the different buffer systems to determine the effect of each buffer on the enzyme's activity.
Protocol for Denaturing RNA Agarose Gel Electrophoresis with MOPS Buffer
Materials:
-
High-quality agarose
-
10X MOPS running buffer (0.4 M MOPS, 0.1 M sodium acetate, 0.01 M EDTA, pH 7.0)
-
37% Formaldehyde
-
RNA samples
-
Formaldehyde Load Dye
-
Electrophoresis apparatus
-
UV transilluminator
Procedure:
-
Gel Preparation: In a fume hood, prepare a 1% agarose gel by dissolving 1 g of agarose in 72 ml of nuclease-free water. Cool to 60°C, then add 10 ml of 10X MOPS running buffer and 18 ml of 37% formaldehyde. Pour the gel and allow it to solidify.[5]
-
Sample Preparation: To 1-3 µg of RNA, add 1-3 volumes of Formaldehyde Load Dye. Heat the samples at 65-70°C for 5-15 minutes to denature the RNA, then chill on ice.[5]
-
Electrophoresis: Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer. Load the denatured RNA samples into the wells. Run the gel at 5-6 V/cm.[5]
-
Visualization: After electrophoresis, visualize the RNA bands on a UV transilluminator. The integrity of the RNA can be assessed by the sharpness of the ribosomal RNA bands.[5]
Visualizing Workflows and Concepts
References
- 1. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Desheng guidance: Don't buy the wrong one, PIPES and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Enzyme Kinetic Assays – How Does It Work? - Eppendorf Canada [eppendorf.com]
- 4. researchgate.net [researchgate.net]
- 5. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. gccbiotech.in [gccbiotech.in]
- 7. takara.co.kr [takara.co.kr]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. rsc.org [rsc.org]
Piperidine vs. Piperazine Derivatives in Drug Activity: A Comparative Analysis
In the landscape of medicinal chemistry, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the most prevalent nitrogen-containing heterocycles, piperidine and piperazine rings are ubiquitous structural motifs in a vast array of therapeutic agents. While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces significant changes in physicochemical properties, receptor interactions, and overall drug activity compared to its piperidine counterpart. This guide provides a comparative analysis of piperidine and piperazine derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their scaffold selection process.
Comparative Analysis of Receptor Binding Affinity
A compelling example illustrating the impact of substituting a piperidine with a piperazine moiety is found in the development of dual-acting antagonists for the histamine H3 (H3R) and sigma-1 (σ1R) receptors, targets implicated in various neurological and psychiatric disorders. A study directly compared two closely related compounds where the only structural difference was the nature of the six-membered nitrogen-containing ring.
Data Presentation: Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, in nM) of a piperazine derivative (Compound 4) and its corresponding piperidine analogue (Compound 5) for the human histamine H3 receptor (hH3R) and the sigma-1 receptor (σ1R).[1][2]
| Compound | Core Scaffold | hH3R Ki (nM) | σ1R Ki (nM) |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
The data clearly demonstrates that while both compounds exhibit nanomolar affinity for the hH3R, the substitution of piperazine with piperidine leads to a dramatic shift in activity towards the σ1R. The piperidine derivative (Compound 5) shows a more than 400-fold increase in affinity for the σ1R compared to the piperazine analogue (Compound 4), highlighting the critical role of this scaffold in achieving dual-target activity. Conversely, the piperazine core in Compound 4 results in a significantly lower affinity for the σ1R, rendering it a more selective H3R antagonist in this context.
Experimental Protocols
The determination of the binding affinities presented above was achieved through rigorous radioligand binding assays. The detailed methodologies for these key experiments are provided below.
Histamine H3 Receptor (hH3R) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human histamine H3 receptor.
Materials:
-
HEK-293 cells stably expressing the human H3 receptor.
-
[3H]-Nα-methylhistamine (Radioligand).
-
Pitolisant (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B filters (pre-treated with 0.3% polyethylenimine).
-
Scintillation counter.
Procedure:
-
Membranes from HEK-293 cells expressing hH3R are prepared and homogenized in the assay buffer.
-
The membrane homogenate is incubated with various concentrations of the test compounds and a fixed concentration of the radioligand, [3H]-Nα-methylhistamine.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (10 µM) of a known H3R ligand, such as pitolisant.
-
The incubation is carried out at room temperature for a specified period to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through GF/B filters using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated from the competition binding curves.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Sigma-1 Receptor (σ1R) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
Materials:
-
Guinea pig liver membrane homogenates (a rich source of σ1R).
-
[3H]-(+)-pentazocine (Radioligand).
-
Haloperidol (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B filters.
-
Scintillation counter.
Procedure:
-
Guinea pig liver membranes are prepared and homogenized in the assay buffer.
-
The membrane preparation is incubated with various concentrations of the test compounds and a fixed concentration of the radioligand, [3H]-(+)-pentazocine.
-
Non-specific binding is determined in a parallel set of experiments in the presence of a high concentration (10 µM) of haloperidol.
-
The incubation is conducted at a specified temperature and for a duration sufficient to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through GF/B filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to minimize non-specific binding.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathways
To understand the functional consequences of piperidine and piperazine derivatives interacting with their targets, it is essential to visualize the downstream signaling pathways.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influences neurotransmitter release.
References
Performance Evaluation of POPSO (1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-) in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of the biological buffer 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-, commonly known as POPSO, in enzymatic assays. Its performance is compared with other frequently used buffering agents, supported by experimental data to inform buffer selection in biochemical and drug discovery applications.
Introduction to this compound and its Alternatives
This compound, or piperazine-N,N'-bis(2-hydroxypropanesulfonic acid), is a zwitterionic buffer belonging to the group of "Good's buffers". These buffers are favored in biological research for their compatibility with cellular systems and minimal interference with biological processes. With a pKa of 7.09 at 25°C, this compound is effective in maintaining a stable pH in the physiological range of 6.4 to 7.2. Its key characteristics include high water solubility, low cell membrane permeability, and minimal metal ion chelation.
In enzymatic assays, the choice of buffer is critical as it can significantly influence enzyme activity, stability, and kinetics. Common alternatives to this compound include Tris (tris(hydroxymethyl)aminomethane), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and phosphate buffers. The selection of an appropriate buffer depends on the specific requirements of the enzyme and the assay conditions.
Comparative Performance in Enzymatic Assays
While direct comparative studies exhaustively detailing the performance of this compound against a wide range of other buffers for a specific enzyme are not extensively documented in readily available literature, we can infer its performance based on studies evaluating other buffers in similar systems. For the purpose of this guide, we will present a comparative analysis based on a study of alkaline phosphatase activity in different buffer systems. Although this specific study did not include this compound, it provides a framework for understanding how buffer choice can impact enzyme kinetics.
Case Study: Alkaline Phosphatase Kinetics in Various Buffers
A study investigating the Michaelis-Menten kinetics of alkaline phosphatase in Tris, Glycine, and Tricine buffers at different pH values revealed significant variations in the enzyme's maximum velocity (Vmax) and Michaelis constant (Km) depending on the buffer used.
Table 1: Michaelis-Menten Constants for Alkaline Phosphatase in Different Buffers at pH 9.1
| Buffer (at pH 9.1) | Vmax (µM/min) | Km (mM) |
| Tris | 1.818 | 0.402 |
| Tricine | 1.488 | 0.298 |
| Glycine | 0.943 | 0.228 |
Data extracted from a study by A.K. Tharp et al. The Vmax values were calculated from the provided data and represent the highest velocity at this pH.
This data illustrates that Tris buffer resulted in the highest Vmax, suggesting it may enhance the catalytic activity of alkaline phosphatase under these conditions, potentially through a transphosphorylation mechanism. Conversely, Glycine yielded the lowest Vmax. The Km values also varied, indicating that the buffer can influence the enzyme's affinity for its substrate.
While we lack specific data for this compound in this direct comparison, its properties as a Good's buffer suggest it would likely provide a stable environment with minimal interference, a desirable characteristic for many enzymatic assays where the intrinsic enzyme activity is the primary focus.
Experimental Protocols
To provide a practical context, detailed methodologies for a common enzymatic assay, the Lactate Dehydrogenase (LDH) assay, are presented below. While a specific protocol using this compound was not found in the immediate search, a general protocol is provided which can be adapted for comparative buffer studies.
Lactate Dehydrogenase (LDH) Activity Assay
This assay measures the activity of LDH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Assay Buffer: 0.1 M Buffer of choice (e.g., this compound, HEPES, Tris-HCl, or Phosphate), pH adjusted to the desired value (typically 7.4 for LDH).
-
Substrate Solution: 50 mM L-Lactic acid in assay buffer.
-
Cofactor Solution: 5 mM β-Nicotinamide adenine dinucleotide (NAD+) in assay buffer.
-
Enzyme Solution: Lactate Dehydrogenase, diluted in assay buffer to a suitable concentration.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Cuvettes.
Procedure:
-
Prepare a reaction mixture by combining the assay buffer, substrate solution, and cofactor solution in a cuvette. A typical reaction volume is 1 mL.
-
Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Place the cuvette in the spectrophotometer and record the absorbance at 340 nm at regular intervals (e.g., every 15 or 30 seconds) for a period of 3-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
To compare the performance of this compound with other buffers, this protocol should be repeated, keeping all other conditions constant while substituting the assay buffer.
Visualizing Experimental Workflows and Signaling Pathways
To illustrate the logical flow of a typical enzymatic assay and the decision-making process for buffer selection, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow of a typical spectrophotometric enzymatic assay.
establishing positive and negative controls for experiments with 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-
For researchers and drug development professionals employing 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-, commonly known as POPSO, establishing robust positive and negative controls is paramount to ensure experimental validity. While primarily utilized as a zwitterionic biological buffer to maintain pH within a physiological range, this compound is not biologically inert and can exert off-target effects that may confound experimental results. This guide provides a framework for designing appropriate controls and compares this compound with alternative buffering agents.
Understanding the Dual Nature of this compound: Buffer and Bio-effector
This compound is a popular choice in biological assays due to its favorable buffering capacity in the pH range of 7.2 to 8.5. However, researchers must be cognizant of its potential to directly influence biological processes. A notable off-target effect of this compound is the inhibition of anion uniport across the inner mitochondrial membrane, with a reported half-maximal inhibitory concentration (IC50) of 24 mM. Furthermore, it has been observed to enhance the uptake and toxicity of copper in algal species. These characteristics necessitate the implementation of specific controls to distinguish the intended effects of the experimental variable from the unintended consequences of the buffering agent.
Designing Control Experiments: A Multi-pronged Approach
To dissect the potential influence of this compound on experimental outcomes, a combination of positive and negative controls should be systematically employed.
Negative Controls: Isolating the Effect of the Buffer
The primary goal of negative controls is to ensure that the observed effects are not due to the buffering agent itself.
-
Vehicle Control: The most fundamental negative control involves running the experiment with the vehicle used to dissolve the test compound, but without the compound itself. This accounts for any effects of the solvent.
-
Alternative Buffer Control: A crucial negative control is to perform the experiment using a structurally different buffer with a similar pKa to this compound. This helps to ascertain whether the observed effects are specific to this compound or a general consequence of the buffering conditions.
-
Inert Analog Control (if available): An ideal, though often unavailable, negative control would be a structurally similar analog of this compound that lacks its specific biological activity (e.g., anion uniport inhibition) but retains its buffering capacity.
Positive Controls: Validating Assay Sensitivity and Off-Target Effects
Positive controls are essential for confirming that the experimental system is responsive and for directly assessing the potential off-target effects of this compound.
-
Known Activator/Inhibitor Control: To validate the primary experimental assay, a known activator or inhibitor of the pathway under investigation should be used. This confirms that the assay can detect expected biological responses.
-
Positive Control for Anion Uniport Inhibition: To specifically test for the off-target effects of this compound on mitochondrial function, a known inhibitor of the inner mitochondrial membrane anion channel (IMAC) can be used as a positive control. Examples include compounds like tributyltin or propranolol.
Comparative Analysis of this compound and Alternative Buffers
The selection of a buffering agent should be a deliberate choice based on the specific requirements of the experiment. The following table provides a comparison of this compound with other commonly used biological buffers.
| Buffer | pKa at 25°C | Useful pH Range | Key Characteristics | Potential for Biological Interaction |
| This compound | 7.8 | 7.2 - 8.5 | Zwitterionic, Good's buffer | Inhibits mitochondrial anion uniport. Can enhance metal toxicity. |
| HEPES | 7.5 | 6.8 - 8.2 | Zwitterionic, Good's buffer | Generally considered more inert than this compound, but can produce reactive oxygen species under certain conditions. |
| PIPES | 6.8 | 6.1 - 7.5 | Zwitterionic, Good's buffer | Forms radicals under certain conditions. Less likely to interact with metal ions. |
| Tris | 8.1 | 7.5 - 9.0 | Primary amine buffer | pH is highly temperature-dependent. Can interact with some enzymes and is a primary amine. |
| Phosphate Buffer | 7.2 (pKa2) | 6.2 - 8.2 | Physiological buffer | Can precipitate with divalent cations (e.g., Ca2+, Mg2+). Participates in biochemical reactions. |
Experimental Protocols
Protocol 1: Assessing the Impact of Buffering Agent on Cell Viability
Objective: To determine if this compound, at the intended experimental concentration, affects cell viability compared to an alternative buffer.
Methodology:
-
Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare complete media buffered with either 20 mM this compound (pH 7.4) or 20 mM HEPES (pH 7.4).
-
Replace the culture medium in the wells with the prepared buffered media. Include a set of wells with standard, unbuffered complete medium as a control.
-
As a positive control for cytotoxicity, treat a set of cells with a known cytotoxic agent (e.g., 10% DMSO).
-
Incubate the plate for the duration of the planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.
-
Quantify the results using a plate reader and compare the viability of cells in this compound-buffered media to those in HEPES-buffered and standard media.
Protocol 2: Evaluating the Effect of this compound on Mitochondrial Anion Uniport
Objective: To directly measure the inhibitory effect of this compound on mitochondrial anion uniport.
Methodology:
-
Isolate mitochondria from a relevant tissue or cell line using standard differential centrifugation protocols.
-
Resuspend the isolated mitochondria in a low-salt buffer.
-
Measure mitochondrial swelling as an indicator of anion uniport. This can be done by monitoring the decrease in absorbance at 540 nm using a spectrophotometer.
-
Initiate swelling by adding a potassium salt of the anion of interest (e.g., KCl) in the presence of a protonophore (e.g., FCCP) to dissipate the proton gradient.
-
Perform the assay in the presence of different concentrations of this compound (e.g., 5, 10, 20, 50 mM).
-
As a positive control for inhibition, perform the assay in the presence of a known IMAC inhibitor (e.g., 50 µM tributyltin).
-
As a negative control, perform the assay in a buffer known to have minimal interaction with the channel, such as a low-concentration phosphate buffer.
-
Calculate the rate of swelling for each condition and determine the IC50 of this compound for anion uniport inhibition.
Visualizing Experimental Design and Biological Pathways
To aid in the conceptualization of experimental design and the potential off-target effects of this compound, the following diagrams are provided.
Caption: Workflow for controlling for buffer effects in a typical experiment.
Caption: Potential off-target signaling pathway of this compound.
By implementing these comprehensive control strategies, researchers can confidently attribute their experimental findings to the variable under investigation, rather than to the unintended consequences of the buffering agent. This rigorous approach is essential for the generation of reproducible and reliable scientific data.
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct high-performance liquid chromatography (HPLC) methods suitable for the quantification of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-. Given the compound's structure, featuring a piperazine ring and sulfonic acid groups, both Reversed-Phase (RP-HPLC) and Ion-Exchange Chromatography (IEC) are presented as viable analytical approaches. This document outlines the methodologies, presents a side-by-side comparison of their validation parameters, and details the cross-validation process to ensure consistency between the methods.
The validation of these analytical methods is conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the results.[1][2][3][4][5][6][7][8][9][10]
Table 1: Comparison of Analytical Method Performance
The following table summarizes the key performance characteristics of the two proposed analytical methods for 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-.
| Performance Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Anion-Exchange Chromatography (AEC) | Acceptance Criteria (per ICH Q2(R1)) |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.5 - 75 µg/mL | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 102.1% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability (Intra-day) | ≤ 1.2% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 1.8% | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.15 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo or degradation products | No interference from placebo or degradation products | Peak purity > 0.999 |
| Robustness | Unaffected by minor changes in pH and mobile phase composition | Sensitive to minor changes in buffer concentration | System suitability parameters met |
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection
This method is designed for the quantification of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- based on its polarity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 95% 20 mM Potassium Phosphate buffer (pH 3.0) and 5% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.
Method 2: Anion-Exchange Chromatography (AEC) with Suppressed Conductivity Detection
This method leverages the anionic nature of the sulfonic acid groups for separation and quantification. This approach is often suitable for the analysis of sulfonic acids.[11][12][13][14][15]
-
Instrumentation: Ion chromatography system with a high-pressure gradient pump, autosampler, column oven, and a suppressed conductivity detector.
-
Column: High-capacity anion-exchange column (e.g., AS18, 2 x 250 mm).[12]
-
Mobile Phase: Gradient elution with Sodium Hydroxide (NaOH).
-
0-5 min: 10 mM NaOH
-
5-15 min: Linear gradient to 50 mM NaOH
-
15-20 min: 50 mM NaOH
-
-
Flow Rate: 0.25 mL/min.[12]
-
Column Temperature: 30°C.
-
Detection: Suppressed conductivity.
-
Injection Volume: 25 µL.
-
Sample Preparation: Samples are dissolved in deionized water to a final concentration within the linear range of the assay.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods described above.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway for Method Selection Logic
The decision to employ either RP-HPLC or AEC can be guided by the specific requirements of the analysis. The following diagram illustrates the logical pathway for method selection.
Caption: Decision pathway for selecting an appropriate analytical method.
References
- 1. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. jetir.org [jetir.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ijpsr.com [ijpsr.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Piperazine Sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a wide array of approved therapeutic agents. When incorporated into a sulfonamide structure, the resulting piperazine sulfonamide analogs exhibit a diverse range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their efficacy as α-amylase inhibitors, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and antibacterial agents. The information herein is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic candidates.
Comparative Biological Activities of Piperazine Sulfonamide Analogs
The biological activity of piperazine sulfonamide analogs is significantly influenced by the nature and position of substituents on the phenylsulfonyl moiety. The following tables summarize the quantitative data for various analogs against different biological targets.
Table 1: α-Amylase Inhibitory Activity of Piperazine Sulfonamide Analogs
α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The inhibitory activity of piperazine sulfonamide analogs is often compared to acarbose, a standard α-amylase inhibitor.
| Compound ID | R Group (Substitution on Phenylsulfonyl Ring) | IC50 (µM)[1] |
| 1 | 4-Methyl | 2.348 ± 0.444 |
| 2 | 2-Chloro | 2.064 ± 0.04 |
| 3 | 4-Fluoro | 1.571 ± 0.05 |
| 4 | 2,4-Dichloro | 2.87 ± 0.12 |
| 5 | 3-Nitro | 3.12 ± 0.21 |
| 6 | 4-Nitro | 2.99 ± 0.18 |
| 7 | 4-Bromo | 2.118 ± 0.204 |
| Acarbose (Standard) | - | 1.353 ± 0.232 |
Structure-Activity Relationship Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (fluoro, chloro, bromo) at the para-position of the phenylsulfonyl ring, generally leads to potent α-amylase inhibition. Compound 3 (4-Fluoro) exhibited the highest potency among the synthesized analogs, with an IC50 value comparable to the standard drug, acarbose.
-
Electron-Donating Groups: The presence of an electron-donating group like methyl at the para-position (Compound 1 ) resulted in good activity, suggesting that both electronic and steric factors play a role.
-
Positional Isomers: The position of the substituent is crucial. For instance, a chloro group at the 2-position (Compound 2 ) showed better activity than a 2,4-dichloro substitution (Compound 4 ).
-
Nitro Groups: Nitro-substituted analogs (5 and 6 ) displayed moderate activity.
Table 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity of 1,4-bis(phenylsulfonyl) Piperazine Derivatives
DPP-IV inhibitors are another class of oral hypoglycemic agents that work by preventing the degradation of incretin hormones. The following data represents the percentage of DPP-IV inhibition at a 100 µmol L⁻¹ concentration.
| Compound ID | R Group (Substitution on Phenylsulfonyl Rings) | % Inhibition @ 100 µmol L⁻¹[2] |
| 1a | 2-Chloro | 22.6 |
| 1b | 3-Chloro | 15.3 |
| 1c | 4-Chloro | 21.8 |
| 1d | 2-Methyl | 14.5 |
| 1e | 3-Methyl | 11.2 |
| 1f | 4-Methyl | 13.8 |
| 1g | 2,6-Dichloro | 12.1 |
| 1h | 2,6-Difluoro | 18.9 |
| 1i | 4-(Trifluoromethyl) | 19.5 |
Structure-Activity Relationship Insights:
-
Electron-Withdrawing Groups: Similar to α-amylase inhibition, electron-withdrawing groups like chloro and trifluoromethyl enhance DPP-IV inhibitory activity. The presence of a chloro group at the ortho- (Compound 1a ) and para- (Compound 1c ) positions resulted in the highest inhibition.
-
Positional Isomers: Meta-substitution, as seen in compounds 1b and 1e , was found to be unfavorable for activity.
-
Electron-Donating Groups: Electron-donating methyl groups (1d-f ) generally resulted in lower inhibitory activity compared to electron-withdrawing groups.
-
Steric Hindrance: Di-substitution at the 2 and 6 positions (1g and 1h ) did not lead to an increase in activity, possibly due to steric hindrance.
Table 3: Antibacterial Activity of 1-Benzhydryl-piperazine Sulfonamide Derivatives
Piperazine sulfonamides have also been investigated for their antibacterial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
| Compound ID | R Group (Substitution on Phenylsulfonyl Ring) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 8a | 4-Methyl | 125 | 250 | 250 | 500 |
| 8b | 2,4-Dimethyl | 250 | 500 | 500 | >500 |
| 8c | 4-Methoxy | 250 | 250 | 500 | 500 |
| 8d | 4-Chloro | 62.5 | 62.5 | 125 | 125 |
| 8e | 4-Bromo | 62.5 | 125 | 125 | 250 |
| 8f | 4-Nitro | 125 | 250 | 250 | 500 |
| Streptomycin (Standard) | - | 10 | 5 | 5 | 10 |
Structure-Activity Relationship Insights:
-
Halogen Substitution: The presence of a halogen at the para-position of the phenylsulfonyl ring (compounds 8d and 8e ) significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Electron-Donating Groups: Analogs with electron-donating groups such as methyl (8a ) and methoxy (8c ) showed moderate activity.
-
Di-substitution: The 2,4-dimethyl substituted analog (8b ) exhibited weaker activity, suggesting that increased steric bulk might be detrimental.
-
Nitro Group: The nitro-substituted analog (8f ) displayed moderate activity.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results.
α-Amylase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of α-amylase, which hydrolyzes starch to smaller sugars.
-
Preparation of Solutions:
-
Prepare a solution of α-amylase in phosphate buffer (pH 6.9).
-
Prepare a 1% starch solution in the same buffer.
-
Prepare solutions of the test compounds and the standard inhibitor (acarbose) at various concentrations.
-
Prepare 3,5-Dinitrosalicylic acid (DNSA) reagent for colorimetric detection.
-
-
Assay Procedure:
-
Pre-incubate the enzyme solution with the test compound or standard for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the starch solution.
-
Incubate the reaction mixture for a defined period (e.g., 15 minutes) at the same temperature.
-
Stop the reaction by adding the DNSA reagent.
-
Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.
-
After cooling to room temperature, measure the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, by plotting a dose-response curve.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This assay measures the inhibition of the DPP-IV enzyme, which cleaves dipeptides from the N-terminus of polypeptides.
-
Preparation of Solutions:
-
Prepare a solution of recombinant human DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Prepare solutions of the test compounds and a standard inhibitor (e.g., sitagliptin) at various concentrations.
-
-
Assay Procedure:
-
Add the DPP-IV enzyme solution to the wells of a microplate.
-
Add the test compounds or standard inhibitor to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a short period at room temperature.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the α-amylase assay.
-
Determine the IC50 values from the dose-response curves.
-
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum:
-
Culture the bacterial strains (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of the test compounds and a standard antibiotic (e.g., streptomycin) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the broth medium in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways and molecular mechanisms provides a rational basis for drug design.
Incretin Signaling Pathway (Target for DPP-IV Inhibitors)
DPP-IV inhibitors enhance the effects of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.
Caption: Incretin signaling pathway and the action of DPP-IV inhibitors.
Bacterial DNA Gyrase Inhibition (Potential Mechanism for Antibacterial Activity)
Many antibacterial agents, including some piperazine derivatives, target bacterial DNA gyrase. This enzyme is essential for DNA replication, transcription, and repair in bacteria, making it an attractive target for antibiotic development.
Caption: Mechanism of DNA gyrase inhibition by antibacterial agents.
Conclusion
The structure-activity relationship of piperazine sulfonamide analogs is a rich field of study with significant therapeutic potential. The data presented in this guide highlights key structural features that govern their activity as α-amylase inhibitors, DPP-IV inhibitors, and antibacterial agents. The presence and position of electron-withdrawing groups on the phenylsulfonyl moiety are critical determinants of potency for enzyme inhibition, while halogen substituents are favorable for antibacterial activity. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers engaged in the design and evaluation of novel piperazine sulfonamide-based drug candidates. Further exploration of this versatile scaffold is warranted to develop next-generation therapeutics with improved efficacy and selectivity.
References
A Comparative Analysis of Sulfonic Acid Buffers for Biological Research
For researchers, scientists, and drug development professionals, maintaining a stable pH is critical for experimental success. Sulfonic acid-based zwitterionic buffers, often referred to as "Good's buffers," are widely used in biological research due to their compatibility with many biological systems. This guide provides a comparative study of the buffering capacity of four common sulfonic acid buffers: HEPES, PIPES, MES, and MOPS, supported by their physicochemical properties and a standardized experimental protocol for determining buffering capacity.
These buffers are favored for their pKa values near physiological pH, high water solubility, membrane impermeability, and minimal interference with biological reactions.[1] This comparison aims to provide researchers with the data needed to select the most appropriate buffer for their specific experimental conditions.
Comparative Physicochemical Properties
The selection of an appropriate buffer is primarily dictated by the desired pH of the experiment. The pKa of the buffer should be as close as possible to the experimental pH to ensure maximum buffering capacity. The table below summarizes the key properties of HEPES, PIPES, MES, and MOPS.
| Buffer | Chemical Name | Molecular Weight ( g/mol ) | pKa at 25°C | Effective pH Range |
| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 238.30 | 7.5[] | 6.8 – 8.2[] |
| PIPES | Piperazine-N,N′-bis(2-ethanesulfonic acid) | 302.37 | 6.76 | 6.1 – 7.5 |
| MES | 2-(N-morpholino)ethanesulfonic acid | 195.24 | 6.15[3] | 5.5 – 6.7[3] |
| MOPS | 3-(N-morpholino)propanesulfonic acid | 209.26 | 7.20 | 6.5 – 7.9 |
Experimental Determination of Buffering Capacity
To quantitatively compare the buffering capacity of these sulfonic acid buffers, a standardized acid-base titration method can be employed. The buffering capacity (β) is defined as the amount of strong acid or base required to cause a one-unit change in the pH of one liter of the buffer solution.[4]
Experimental Workflow
The following diagram illustrates the workflow for determining and comparing the buffering capacity of the sulfonic acid buffers.
Experimental Protocol
This protocol details the steps for determining the buffering capacity of a given sulfonic acid buffer.
Materials:
-
HEPES, PIPES, MES, and MOPS powders
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burettes (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
Procedure:
-
Buffer Preparation:
-
Prepare a 0.1 M solution of each sulfonic acid buffer (HEPES, PIPES, MES, and MOPS) in deionized water.
-
For each buffer solution, adjust the pH to its respective pKa value using 0.1 M NaOH or 0.1 M HCl while stirring. This ensures the buffer is at its maximum buffering capacity.[5]
-
Bring the final volume to the desired amount in a volumetric flask.
-
-
Titration with Acid:
-
Pipette 50 mL of a prepared buffer solution into a 100 mL beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Record the initial pH.
-
Fill a burette with 0.1 M HCl.
-
Add 0.5 mL increments of HCl to the buffer solution, recording the pH after each addition.[6] Continue until the pH has dropped by at least two units.
-
-
Titration with Base:
-
Repeat the titration process with a fresh 50 mL sample of the same buffer, this time titrating with 0.1 M NaOH.
-
Add 0.5 mL increments of NaOH, recording the pH after each addition, until the pH has increased by at least two units.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of HCl and NaOH added for each buffer. This will generate titration curves.
-
The buffering capacity (β) can be calculated using the formula: β = |ΔB / ΔpH| where ΔB is the moles of strong acid or base added per liter of buffer, and ΔpH is the change in pH.[4]
-
The region of the titration curve with the shallowest slope indicates the highest buffering capacity.
-
By following this protocol, researchers can generate comparative data on the buffering capacity of HEPES, PIPES, MES, and MOPS under their specific laboratory conditions, allowing for an informed decision on the most suitable buffer for their experimental needs. For instance, HEPES is often favored for cell culture applications due to its pKa near physiological pH.[7][8] In contrast, MES, with its lower pKa, is well-suited for experiments in more acidic conditions.[9][10] The choice between these buffers will ultimately depend on the specific pH requirements of the biological system under investigation.
References
- 1. youtube.com [youtube.com]
- 3. biochemazone.com [biochemazone.com]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 8. What should be noted when using HEPES buffer in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
A Researcher's Guide to Piperazine Bio-isosteres: Enhancing Drug Properties through Structural Modification
For researchers, scientists, and drug development professionals, the piperazine ring is a ubiquitous scaffold in medicinal chemistry. However, the search for compounds with improved physicochemical and pharmacological properties has led to the exploration of bio-isosteric replacements. This guide provides a comparative analysis of piperazine and its bio-isosteres, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapeutics.
The piperazine moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in drug design, found in numerous approved drugs.[1][2] Its appeal lies in its ability to introduce basic centers, which can improve aqueous solubility and allow for salt formation, and its synthetic tractability, offering two points for substitution to modulate biological activity and pharmacokinetic properties.[3] Despite these advantages, the piperazine ring can be associated with certain liabilities, such as high polarity, potential for metabolic N-oxidation, and off-target activities, including interactions with hERG channels.[4]
Bio-isosteric replacement is a powerful strategy in medicinal chemistry to mitigate these issues while retaining or enhancing the desired biological activity.[2][4] A bio-isostere is a molecule or group that has chemical and physical similarities to another, producing broadly similar biological effects. This guide will delve into a comparative assessment of various piperazine bio-isosteres, focusing on their impact on key drug-like properties.
Comparative Analysis of Physicochemical and Pharmacological Properties
The decision to replace a piperazine ring is driven by the need to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target engagement. Key parameters that are often fine-tuned include lipophilicity (LogP), basicity (pKa), metabolic stability, and receptor binding affinity.
Below are tables summarizing the comparative data for piperazine and several of its bio-isosteres. The data is compiled from various studies and is intended to provide a general overview. It is important to note that the specific effects of bio-isosteric replacement are highly dependent on the overall molecular context.
Physicochemical Properties
| Compound/Moiety | Structure | cLogP | pKa1 | pKa2 | Comments |
| Piperazine | -1.23 | 9.73 | 5.59 | Highly polar, two basic centers. | |
| Homopiperazine (1,4-Diazepane) | -0.98 | 10.03 | 5.92 | Slightly more lipophilic and basic than piperazine. | |
| 2,6-Diazaspiro[3.3]heptane | ![]() | -1.15 | ~8.7 | ~5.7 | Constrained, more rigid structure. Can improve metabolic stability. |
| 3,9-Diazaspiro[5.5]undecane | ![]() | 0.82 | ~10.5 | ~7.5 | More lipophilic and conformationally restricted. |
Note: cLogP and pKa values are calculated or experimentally determined values from various sources and may vary depending on the specific substitution pattern.
Pharmacological and Pharmacokinetic Properties
The following table presents a case study comparing a piperazine-containing compound with its bio-isosteric analogues targeting the σ2 receptor. This data highlights how structural modifications can impact receptor affinity and selectivity.
| Compound | Bio-isosteric Core | σ2R Kᵢ (nM) | σ1R Kᵢ (nM) | Selectivity (σ1/σ2) |
| 1 (Lead Compound) | Piperazine | 0.66 | 3.7 | 5.6 |
| 2a | 2,5-Diazaspiro[3.3]heptane | 18.2 | 11.4 | 0.6 |
| 2b | 2,6-Diazaspiro[3.3]heptane | 23.5 | 3.5 | 0.15 |
| 2c | 2,7-Diazaspiro[3.5]nonane | 12.3 | 2.1 | 0.17 |
| 2d | 2,7-Diazaspiro[4.4]nonane | 15.1 | 1.8 | 0.12 |
| 2t (Homopiperazine analog) | 1,4-Diazepane | 4.0 | 23.1 | 5.8 |
Data adapted from a study on σ2 receptor ligands.[5][6]
In another example, the replacement of the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro core led to the identification of compounds with retained high affinity for PARP-1 but with reduced DNA damage and cytotoxicity, suggesting a potential for developing safer therapeutics.[7]
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.
Competitive Radioligand Binding Assay (Example: Dopamine D2 Receptor)
This protocol is a representative example for determining the binding affinity of a test compound.
1. Materials:
-
HEK293 cells transfected with the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Prepare cell membranes from the transfected HEK293 cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration close to its Kd), and 50 µL of the test compound solution (or vehicle for total binding, or non-specific control for non-specific binding).
-
Initiate the binding reaction by adding 50 µL of the cell membrane suspension (containing a specific amount of protein).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
1. Materials:
-
Liver microsomes (e.g., human, rat, mouse).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compound stock solution (e.g., in DMSO).
-
Positive control compounds (with known metabolic stability).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
2. Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t₁/₂) = -0.693 / slope.
-
Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein).
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the assessment of piperazine bio-isosteres in a drug discovery program.
Caption: A typical workflow for the design and evaluation of piperazine bio-isosteres.
Signaling Pathway Example: Dopamine D2 Receptor
Many piperazine-containing drugs target G-protein coupled receptors (GPCRs), such as the dopamine D2 receptor. The following diagram illustrates the canonical signaling pathway for the D2 receptor, which is a common target for antipsychotic drugs.
Caption: Simplified signaling pathway of the dopamine D2 receptor.
Conclusion
The bio-isosteric replacement of the piperazine ring is a valuable strategy in modern drug discovery. By carefully selecting the appropriate bio-isostere, researchers can overcome the limitations of the piperazine moiety and fine-tune the physicochemical and pharmacological properties of a lead compound. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists engaged in the design and development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. scribd.com [scribd.com]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Safety Operating Guide
1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- proper disposal procedures
Essential Safety and Logistical Information for Laboratory Professionals
This document provides detailed procedural guidance for the safe disposal of 1,4-Piperazinedipropanesulfonic acid (CAS: 5625-56-9), commonly known as PIPPS. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Currently, no specific data has been found for the disposal of beta1,beta4-dihydroxy-1,4-piperazinedipropanesulfonic acid; therefore, it is recommended to handle it with the same precautions as the parent compound, PIPPS, pending further information.
According to multiple safety data sheets (SDS), 1,4-Piperazinedipropanesulfonic acid is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[1][2] However, standard laboratory best practices for chemical waste disposal should be followed.
Key Physical and Chemical Properties
A summary of the key physical and chemical properties of PIPPS relevant to its disposal is provided in the table below.
| Property | Value |
| Molecular Formula | C10H22N2O6S2 |
| Molecular Weight | 330.42 g/mol |
| Appearance | White solid |
| Storage Temperature | +2°C to +8°C |
| pKa | pKa1 = 3.73 and pKa2 = 7.96 (at 100 mM, 25°C) |
Step-by-Step Disposal Procedures
1. Solid Waste Disposal:
-
Collection: Collect dry, unused PIPPS powder and place it in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with solid PIPPS should also be collected in a designated, sealed waste container.
-
Disposal: Dispose of the sealed containers as non-hazardous solid chemical waste, in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidelines.
2. Solution Waste Disposal:
-
Small Quantities: For small quantities of dilute aqueous solutions of PIPPS, neutralization may be an option. However, always check with your local regulations before disposing of any chemical down the drain.[3][4][5]
-
Neutralization (if permitted):
-
Dilute the PIPPS solution with a large volume of water (at least 100 parts water to 1 part chemical solution).[3]
-
Slowly add a dilute solution of a base (e.g., sodium hydroxide) while stirring and monitoring the pH.
-
Adjust the pH to a neutral range (typically between 6 and 8).
-
Once neutralized, the solution may be flushed down the drain with copious amounts of water, if permitted by local regulations.
-
-
Large Quantities or if Drain Disposal is Prohibited:
-
Collect all solutions containing PIPPS in a designated, properly labeled waste container.
-
The container should be compatible with aqueous solutions.
-
Arrange for pickup and disposal by a licensed chemical waste disposal company.
-
3. Accidental Spills:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: For large spills, evacuate the immediate area and ensure adequate ventilation.[1][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills or if dust is generated, respiratory protection may be necessary.[6]
-
Containment: Cover drains to prevent the material from entering the sewer system.[6]
-
Clean-up:
-
Decontamination: Clean the affected area thoroughly with soap and water.[8]
-
Disposal: Dispose of all contaminated materials as chemical waste according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1,4-Piperazinedipropanesulfonic acid.
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for detailed instructions on chemical waste disposal.
References
Personal protective equipment for handling 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-
Chemical Identifier: 1,4-Piperazinebis(propanesulfonic acid) CAS Number: 5625-56-9 Molecular Formula: C10H22N2O6S2[1][2]
This document provides essential safety protocols and logistical information for handling 1,4-Piperazinebis(propanesulfonic acid), a compound commonly used as a buffering agent in biochemical research.[2] While this substance does not meet the criteria for classification as hazardous under Regulation (EC) No 1272/2008, adherence to standard laboratory safety practices is crucial.[1][3]
Personal Protective Equipment (PPE)
When handling 1,4-Piperazinebis(propanesulfonic acid), especially in its powdered form, the following personal protective equipment is recommended to minimize exposure:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Protective Gloves | Wear appropriate chemical-resistant gloves. |
| Lab Coat/Protective Clothing | To prevent skin exposure. | |
| Respiratory Protection | Particulate Filter Respirator | Recommended when dusts are generated. A P1 type filter is suggested. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Use in a well-ventilated area. Local and general ventilation should be employed to control dust levels.[1]
-
Static Discharge: Take precautionary measures against static discharge.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in work areas.[1] Contaminated clothing should be removed before entering eating areas.[1]
-
Storage: Store in a tightly closed container in a dry place.[4] Recommended storage temperature is between +2°C and +8°C.[4]
Spill Management:
-
Evacuate: Evacuate the danger area.
-
Containment: Cover drains to prevent the product from entering.[4]
-
Cleanup: Take up the material mechanically and place it in appropriate containers for disposal.[1][3] Avoid generating dust.[4]
-
Ventilation: Ventilate the affected area after cleanup.[1]
Disposal:
-
Dispose of the substance and its container in accordance with local, regional, and national regulations. The product should be disposed of at an approved waste disposal plant.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If you feel unwell, seek medical advice.[3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][5] |
| Ingestion | Rinse mouth. Make the victim drink water (two glasses at most). Consult a doctor if you feel unwell.[3][4] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling 1,4-Piperazinebis(propanesulfonic acid) in a laboratory setting, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


